Product packaging for Lactic anhydride(Cat. No.:CAS No. 97-73-4)

Lactic anhydride

Cat. No.: B1620357
CAS No.: 97-73-4
M. Wt: 162.14 g/mol
InChI Key: AURKDQJEOYBJSQ-UHFFFAOYSA-N
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Description

Significance of Anhydride (B1165640) Reactivity in Lactic Acid Derivatization and Polymerization

The chemical reactivity of anhydrides is the key to their significance in lactic acid chemistry. This reactivity is primarily exploited in two ways: derivatization and polymerization.

Derivatization: Anhydrides are highly effective acylating agents, meaning they can readily transfer an acyl group (in this case, a lactoyl group) to other molecules, particularly those containing alcohol or amine functional groups. This process is fundamental for chemical modification. For instance, other anhydrides like maleic anhydride (MAH) and itaconic anhydride (IA) are frequently grafted onto the backbone of polylactic acid (PLA) through reactive extrusion processes. researchgate.net This grafting introduces reactive anhydride groups onto the PLA chain, which can then be used to compatibilize PLA with other polymers in blends or to attach bioactive molecules. nih.govmdpi.com Studies have shown that grafting MAH onto PLA, with dicumyl peroxide as an initiator, successfully creates functional groups that can improve the interfacial adhesion in polymer blends. aip.org This modification can alter the physical properties of PLA, such as its glass transition temperature and crystallinity. researchgate.net Similarly, cellulose (B213188) nanofibers can be modified with acid anhydrides to improve their compatibility and dispersion within a PLA matrix, resulting in composite materials with enhanced properties. mdpi.com

Polymerization: The most significant application of anhydride chemistry in the lactic acid context is the synthesis of polylactic acid (PLA). While PLA can be made by direct condensation of lactic acid, this method typically yields low molecular weight polymers. mdpi.com High molecular weight PLA, which is necessary for most practical applications, is produced via the ring-opening polymerization (ROP) of cyclic derivatives. acs.orgmdpi.com Lactic acid O-carboxyanhydride (lac-OCA) has emerged as a highly effective monomer for this purpose. acs.orgwikipedia.org The ROP of lac-OCA is advantageous because it is highly reactive and proceeds with the loss of carbon dioxide, a thermodynamically favorable process. wikipedia.org This allows for polymerization under mild conditions and provides excellent control over the polymer's molecular weight and structure. acs.orgnih.gov

Overview of Key Research Areas in Lactic Anhydride Systems and Anhydride-Mediated Lactic Acid Transformations

Research into this compound systems is vibrant and primarily focused on leveraging anhydride reactivity to create advanced, sustainable, and functional polymers. Key areas of investigation include:

Controlled Ring-Opening Polymerization (ROP): A major research thrust is the development of new catalysts and initiators for the ROP of lac-OCA to produce well-defined PLA. Studies have explored various catalytic systems, including:

Enzyme Catalysis: Lipases, such as Novozym 435, have been shown to effectively catalyze the ROP of lac-OCA, yielding high molecular weight PLA (up to 38,400 g/mol ) with low polydispersity under relatively mild conditions (e.g., 80°C). acs.org

Metal-Based Catalysis: Alkoxy rare earth compounds, such as triisopropoxyneodymium, have been used as initiators to achieve highly controllable polymerization of lac-OCA. nih.govresearchgate.net This method allows for the synthesis of PLA with predictable molecular weights and narrow molecular weight distributions (Mw/Mn = 1.10–1.36) at room temperature. nih.govresearchgate.net

Grafting and Copolymerization for Functional PLA: Another significant area of research involves modifying PLA to enhance its properties or add new functionalities. This is often achieved by using other anhydrides.

Maleic Anhydride (MAH) Grafting: Extensive research has been conducted on grafting MAH onto PLA. nih.govaip.orgresearchgate.netresearchgate.net This process, typically performed via reactive extrusion with a radical initiator, creates PLA-g-MAH, a compatibilizer used to improve the properties of PLA blends with materials like thermoplastic starch or to enhance the interaction with fillers like hydroxyapatite (B223615) for bone tissue engineering applications. nih.govresearchgate.net The degree of grafting can be controlled by varying the concentration of MAH and the initiator. aip.org

Itaconic Anhydride (IA) Grafting: Similar to MAH, itaconic anhydride is grafted onto PLA to introduce reactive groups. Research shows that the degree of grafting increases with IA and initiator concentration, leading to changes in the thermal and mechanical properties of the resulting polymer. researchgate.net

Copolymerization: Researchers are designing novel copolymers by polymerizing lac-OCA with other monomers or by copolymerizing lactic acid directly with anhydrides like maleic anhydride to create materials with tailored properties, such as improved heat resistance. researchgate.net

The collective goal of this research is to expand the applicability of lactic acid-based polymers by overcoming their inherent limitations, such as brittleness and poor thermal stability, and positioning them as viable, high-performance alternatives to petroleum-based plastics. unimi.itdrpress.org

Interactive Data Tables

Table 1: Properties of Lactic Acid Anhydrides

PropertyThis compound (2-hydroxypropanoyl 2-hydroxypropanoate)Lactic Acid O-Carboxyanhydride (lac-OCA)
IUPAC Name 2-hydroxypropanoyl 2-hydroxypropanoate nih.gov5-Methyl-1,3-dioxolane-2,4-dione wikipedia.org
CAS Number 97-73-417578-13-1 wikipedia.org
Molecular Formula C₆H₁₀O₅C₄H₄O₄ wikipedia.org
Molecular Weight 162.14 g/mol 116.07 g/mol wikipedia.org
Melting Point 116-119 °C28 °C wikipedia.org
Key Feature Linear anhydride of lactic acidCyclic anhydride used in ROP

Table 2: Research Findings on Anhydride-Mediated Polymerization and Modification

Research FocusAnhydride UsedKey FindingsReference
Ring-Opening Polymerization Lactic Acid O-Carboxyanhydride (lac-OCA)Initiated by triisopropoxyneodymium, yields high molecular weight PLA (up to ~22,000 g/mol ) with narrow polydispersity (Mw/Mn = 1.10–1.36) under mild conditions. nih.gov
Enzymatic Polymerization Lactic Acid O-Carboxyanhydride (lac-OCA)Catalyzed by lipase (B570770) Novozym 435, produces PLA with high molecular weights (up to 38,400 g/mol ) and low polydispersities (Mw/Mn < 1.4). acs.org
Reactive Compatibilization Maleic Anhydride (MAH)Grafting onto PLA creates functional groups that improve compatibility in polymer blends. The degree of grafting is dependent on MAH concentration. aip.org
Grafting for Biomedical Use Maleic Anhydride (MAH)Grafted PLA/hydroxyapatite composites show improved physicochemical properties and promote osteogenic differentiation of mesenchymal stem cells. nih.gov
Reactive Extrusion Modification Itaconic Anhydride (IA)Grafting onto PLA using a radical initiator was confirmed by titration, with the degree of grafting increasing with IA concentration, altering mechanical and thermal properties. researchgate.net
Introduction of Reactive Groups Maleic Anhydride & HexanediamineSequential grafting onto PLA introduced carboxyl and amino groups, creating more reactive sites while maintaining the main chain structure. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O5 B1620357 Lactic anhydride CAS No. 97-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxypropanoyl 2-hydroxypropanoate
Source PubChem
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InChI

InChI=1S/C6H10O5/c1-3(7)5(9)11-6(10)4(2)8/h3-4,7-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURKDQJEOYBJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(=O)C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30914227
Record name 2-Hydroxypropanoic anhydride
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Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

97-73-4
Record name Propanoic acid, 2-hydroxy-, 1,1′-anhydride
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Record name Lactic anhydride
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Record name Propanoic acid, 2-hydroxy-, 1,1'-anhydride
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Record name Lactic anhydride
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Record name LACTIC ANHYDRIDE
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Synthetic Methodologies and Precursor Generation

Direct Synthesis of Lactic Anhydride (B1165640) (Lactide)

The direct synthesis of lactide from lactic acid is a cornerstone of PLA production. This process is typically achieved through a two-step sequence involving the initial formation of low molecular weight PLA oligomers, followed by their depolymerization to yield the cyclic lactide monomer. nih.govmdpi.com This approach is favored for producing high molecular weight PLA, as direct polycondensation of lactic acid often results in polymers with lower molecular weights due to challenges in removing water during the later stages of polymerization. alfa-chemistry.com

Polycondensation-Depolymerization Routes for Lactide Synthesis

The most common industrial route to lactide involves a two-stage process: polycondensation of lactic acid to form a prepolymer, followed by a catalytic depolymerization of this prepolymer to yield lactide. nih.govmdpi.com

Initially, an aqueous solution of lactic acid is subjected to polycondensation. This is a dehydration reaction where water is removed to drive the formation of short-chain PLA, often referred to as oligomers. untirta.ac.iduntirta.ac.id This step is typically carried out at elevated temperatures, ranging from 120°C to 180°C, and can be performed with or without a catalyst. untirta.ac.idaip.org The molecular weight of the resulting oligomers is a critical factor, with typical number-average molecular weights (Mn) ranging from 2272 to 2390 g/mol . untirta.ac.id

The subsequent depolymerization step involves heating the oligomer under reduced pressure in the presence of a catalyst. nih.gov This process facilitates an intramolecular transesterification reaction, or "back-biting," where the polymer chain folds back on itself to form the stable six-membered lactide ring. untirta.ac.id Various metal-based catalysts have been investigated for this step, with tin compounds, such as tin(II) chloride (SnCl₂) and tin(II) octoate (Sn(Oct)₂), being particularly effective. nih.govuntirta.ac.id The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to maximize the yield and purity of the lactide. For instance, using SnCl₂ as a catalyst, the highest crude lactide yield of 78.8% was achieved at 210°C and a catalyst concentration of 0.1% (w/w). untirta.ac.id Other catalysts like zinc chloride (ZnCl₂) and zinc acetate (B1210297) have also been explored. researchgate.netaip.org

The crude lactide obtained from depolymerization often contains impurities and different stereoisomers (L-lactide, D-lactide, and meso-lactide). Therefore, purification, typically through crystallization using solvents like toluene (B28343) or ethyl acetate, is a necessary final step to obtain high-purity lactide suitable for polymerization into high-performance PLA. nih.gov

Table 1: Influence of Depolymerization Conditions on Lactide Synthesis

Catalyst Catalyst Conc. (% w/w) Temperature (°C) Pressure (torr) Crude Lactide Yield (%) Reference
SnCl₂ 0.1 210 76 78.8 untirta.ac.id
ZnCl₂ - 220 - 77.8 researchgate.net
None - 210 76 38.5 aip.org
Sn(Oct)₂ 0.50 150-210 - 67-69 mdpi.com

Azeotropic Dehydration Condensation Approaches

Azeotropic dehydration condensation presents an alternative route for the synthesis of polylactic acid, which can subsequently be depolymerized to lactide. This method involves the use of an organic solvent that forms an azeotrope with water, facilitating its removal from the reaction mixture and driving the polymerization reaction forward. nih.govgoogle.com This technique can produce high molecular weight PLA directly, but the use of organic solvents can have environmental implications. core.ac.uk

In this process, lactic acid is mixed with a high-boiling-point solvent, such as toluene, xylene, or diphenyl ether. google.commdpi.com The mixture is heated, and the water produced during the condensation reaction is continuously removed as an azeotrope with the solvent. nih.gov A Dean-Stark apparatus is often employed to separate the water and recycle the solvent back into the reaction vessel. nih.gov

Various catalysts can be used to accelerate the reaction, including tin-based compounds like tin octoate and acid catalysts like p-toluenesulfonic acid. nih.govgoogle.com The choice of solvent and catalyst significantly influences the reaction temperature and the molecular weight of the resulting polymer. For example, using diphenyl ether as a solvent and a tin catalyst has been shown to produce PLA with a molecular weight of up to 231,000 g/mol . informahealthcare.com

While effective, the main drawbacks of this method are the need for large volumes of organic solvents and the potential for solvent residue in the final product. mdpi.com

Table 2: Comparison of Solvents in Azeotropic Dehydration of Lactic Acid

Solvent Catalyst Temperature (°C) Molecular Weight (Mw, g/mol) Yield (%) Reference
Diphenyl ether Tin powder 130-140 ~231,000 91 informahealthcare.com
Xylene Tin oxide/titanium oxide 139 33,000 - informahealthcare.com
Anisole SnCl₂·2H₂O - 47,000 48 informahealthcare.com
Diphenyl ether SnCl₂ 130 140,000 65 informahealthcare.com

Enzymatic Synthesis Pathways of Lactide

Enzymatic synthesis offers a green and highly selective alternative for producing lactide. This method utilizes enzymes, typically lipases, to catalyze the cyclization of lactic acid oligomers or the direct polymerization of lactide. jst.go.jptandfonline.com The use of enzymes avoids the need for potentially toxic metal catalysts and often proceeds under milder reaction conditions. tandfonline.comresearchgate.net

Immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435, are frequently used. jst.go.jptandfonline.com Immobilization allows for easy separation of the enzyme from the reaction mixture and its subsequent reuse. researchgate.net The enzymatic ring-opening polymerization of lactide has been demonstrated to produce polylactic acid, and the reverse reaction, the enzymatic synthesis of lactide from oligomers, is also feasible. jst.go.jp

While enzymatic routes offer significant advantages in terms of sustainability and product purity, challenges remain in achieving reaction rates and yields that are competitive with conventional chemical methods. Further research is focused on developing more robust and efficient enzyme systems for lactide synthesis.

Functionalization of Lactic Acid and its Oligomers/Polymers via Anhydride Reagents

Anhydride reagents are widely used to functionalize the hydroxyl groups present in lactic acid and its oligomers and polymers. This chemical modification can impart new properties to the materials, such as altered hydrophobicity, reactivity, and cross-linking capabilities.

Acetylation of Lactic Acid and Derivatives using Acetic Anhydride

Acetylation involves the reaction of the hydroxyl group of lactic acid or its derivatives with acetic anhydride to form an acetylated product. google.com This reaction is often carried out to protect the hydroxyl group or to modify the properties of the resulting molecule. For example, acetylated lignin (B12514952) has been shown to have increased compatibility with PLA in biocomposites. diva-portal.org

The acetylation of lactic acid with acetic anhydride can be performed in the presence of an acid catalyst, such as sulfuric acid, or a base catalyst, like pyridine. acs.orgiastate.edu When dealing with aqueous solutions of lactic acid, water must be removed prior to the addition of acetic anhydride to prevent its hydrolysis. google.comgoogle.com The reaction temperature is typically controlled to minimize side reactions, such as the dimerization of lactic acid. google.com A continuous process for the acetylation of an aqueous solution of lactic acid has been developed where water is removed by distillation while acetic anhydride is fed into the reaction section. google.com

Methacrylation with Methacrylic Anhydride for Bio-based Resins and Elastomers

Methacrylation introduces a polymerizable methacrylate (B99206) group onto the lactic acid backbone by reacting it with methacrylic anhydride. nih.govresearchgate.net This functionalization is particularly important for the development of bio-based thermosetting resins and elastomers that can be cured, for instance, by UV light. researchgate.net

The process typically involves reacting lactic acid oligomers, which can be synthesized by the condensation of lactic acid with a polyol core like glycerol (B35011) or pentaerythritol (B129877), with methacrylic anhydride. researchgate.net This results in star-shaped oligomers with terminal methacrylate groups. Catalysts, such as potassium acetate or the ion exchange resin Amberlyst 15, can be used to facilitate the reaction. nih.govchemrxiv.org The resulting methacrylated resins can then be cross-linked through free-radical polymerization to form a three-dimensional network, yielding materials with a range of mechanical properties. researchgate.net This approach has been used to upcycle PLA waste by depolymerizing it into oligomers, which are then methacrylated to produce curable resins for applications like 3D printing. nih.gov

Maleic Anhydride Grafting and Functionalization of Poly(lactic acid) (PLA)

The functionalization of poly(lactic acid) (PLA) with maleic anhydride (MAH) is a prominent strategy to enhance its properties, particularly its compatibility with other polymers or fillers in blends and composites. aip.orgntnu.no This process, known as grafting, introduces polar anhydride functional groups onto the nonpolar PLA backbone, which can improve interfacial adhesion. aip.orgtandfonline.com

The most common method for grafting MAH onto PLA is free-radical grafting, typically initiated by a peroxide like dicumyl peroxide (DCP) or benzoyl peroxide. aip.orgsemanticscholar.org The reaction is often carried out in the melt phase using an internal mixer or a twin-screw extruder. aip.orgtandfonline.com The proposed mechanism begins with the thermal decomposition of the initiator (e.g., DCP) to form primary radicals. aip.org These radicals abstract hydrogen atoms from the PLA backbone, creating PLA macroradicals (PLA•). aip.org The PLA macroradicals then react with the double bond of the maleic anhydride molecules, effectively grafting them onto the polymer chain. tandfonline.com

The efficiency of this process is quantified by the grafting degree (Dg) and grafting efficiency (Eg). These parameters are influenced by several factors, including the concentrations of MAH and the initiator, reaction temperature, and the presence of co-monomers. semanticscholar.orgmdpi.com For instance, using styrene (B11656) as a co-monomer has been shown to increase the grafting degree of MAH onto PLA. semanticscholar.org At specific ratios, styrene and MAH can form a charge-transfer complex that facilitates the grafting process. semanticscholar.org However, at higher styrene concentrations, copolymerization of styrene and MAH can become a competing reaction. semanticscholar.org

While melt grafting is prevalent, alternative methods have been explored to mitigate challenges such as thermal degradation of PLA. nih.govnih.gov Functionalization in a solvent system, such as dioxane under an inert atmosphere, can avoid high temperatures and has achieved grafting yields of up to 3.5%. nih.govnih.govresearchgate.net Another innovative approach involves using supercritical carbon dioxide (scCO2) as the reaction medium, which allows for significant swelling of the PLA and easy removal of unreacted monomer and initiator upon depressurization. ntnu.no

The resulting maleated PLA (PLA-g-MAH) serves as an effective coupling agent. It has been shown to improve the mechanical properties of PLA blends with materials like starch and cellulosic fibers by forming bonds or strong interactions across the polymer-filler interface. nih.govnih.govresearchgate.net

Table 1: Research Findings on Maleic Anhydride (MAH) Grafting onto PLA

Initiator Co-monomer/Medium MAH Conc. (phr) Initiator Conc. (phr) Temp. (°C) Grafting Degree (Dg) Source
Dicumyl Peroxide (DCP) Styrene 4.5 0.5 180 1.1 wt% (at St/MA ratio of 2/1) semanticscholar.org
Dicumyl Peroxide (DCP) Melt (Internal Mixer) 6 1.0 190 0.340% mdpi.com
Dicumyl Peroxide (DCP) Dioxane (Solvent) 3-6% (w/w PLA) 0.25% (w/w PLA) Reflux Up to 3.5% (yield) nih.govnih.govresearchgate.net
Benzoyl Peroxide Supercritical CO2 - - - Grafting verified by NMR/FTIR ntnu.no
Dicumyl Peroxide (DCP) Melt (Internal Mixer) 5 0.2 180 Dg increased up to 5 phr MAH aip.org

Other Anhydride-Mediated Derivatizations in Lactic Acid Chemistry

Beyond the widely studied maleic anhydride, other anhydrides are employed to create diverse derivatives in lactic acid chemistry, expanding the functional possibilities of PLA and its precursors. These derivatizations are crucial for producing specialty polymers, analytical standards, and functional composites.

One significant area is the surface modification of fillers for PLA composites. To improve compatibility between the hydrophilic cellulose (B213188) nanofibers (CNF) and the hydrophobic PLA matrix, CNFs can be acylated using various acid anhydrides. mdpi.com Researchers have successfully used acetic anhydride, propionic anhydride, and butyric anhydride to modify the hydroxyl groups on the cellulose surface into ester groups, which enhances dispersion and adhesion within the PLA matrix. mdpi.com

In the realm of upcycling and creating new monomers from PLA, anhydrides play a key role in post-depolymerization functionalization. Lactate (B86563) esters and amides, which can be derived from PLA waste, can be converted into valuable acrylic monomers. rsc.orgnih.gov Methacrylic anhydride is a common reagent for this transformation, reacting with the secondary hydroxyl group of the lactate derivative. rsc.orgnih.govacs.org This reaction, often following the Steglich esterification protocol with a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP), produces photocurable resins and other specialty polymers. rsc.orgnih.gov Propylphosphonic anhydride (T3P) has also been used as an environmentally friendly coupling agent for such esterifications. nih.govacs.org

For analytical purposes, derivatization with anhydrides is a key step for separating and quantifying lactic acid enantiomers. For example, diacetyl-L-tartaric anhydride is used to create diastereomeric derivatives of D- and L-lactate, which can then be separated and quantified using techniques like liquid chromatography-tandem mass spectrometry. researchgate.net Similarly, propionic anhydride has been used as a derivatizing reagent for the analysis of neurochemicals, including lactic acid, by gas chromatography-mass spectrometry (GC-MS). researchgate.net

Table 2: Examples of Anhydride-Mediated Derivatizations in Lactic Acid Chemistry

Anhydride Substrate Catalyst/Method Product/Application Source
Acetic, Propionic, Butyric Anhydride Cellulose Nanofibers Acylation Surface-modified fillers for PLA composites mdpi.com
Methacrylic Anhydride Lactate Esters/Amides DMAP (Steglich Esterification) (Meth)acrylic monomers for specialty polymers nih.govacs.org
Propylphosphonic Anhydride (T3P) Lactate Esters Ester Coupler Ethyl lactate acrylate nih.govacs.org
Diacetyl-L-tartaric Anhydride D- and L-Lactate Derivatization for analysis Diastereomeric derivatives for LC-MS analysis researchgate.net
Propionic Anhydride Lactic Acid Derivatization for analysis Derivatives for GC-MS analysis researchgate.net

Catalytic Systems in Anhydride-Involved Lactic Acid Chemistry

The synthesis and modification of polymers derived from lactic acid, particularly through reactions involving anhydrides like the cyclic dimer lactide, are critically dependent on catalysis. The choice of catalyst dictates reaction rates, polymer molecular weight, and stereochemistry.

Lewis Acid Catalysis (e.g., Stannous Octoate, Tin(II) Chloride)

Lewis acids are the most established and widely used catalysts in lactic acid polymerization, particularly for the ring-opening polymerization (ROP) of lactide. Among them, tin(II) compounds are paramount.

Stannous octoate (tin(II) 2-ethylhexanoate, Sn(Oct)₂) is the most common catalyst for producing high molecular weight PLA due to its high reaction rates, solubility in the monomer melt, and approval by the U.S. FDA for certain applications. ijcrt.orgresearchgate.net The polymerization mechanism is generally accepted as coordination-insertion. ijcrt.org It is understood that stannous octoate itself is a pre-catalyst; it reacts with hydroxyl-containing impurities or an intentionally added alcohol co-initiator to form a tin(II) alkoxide, which is the true active species that initiates polymerization. ijcrt.org While highly effective for ROP, the water sensitivity of stannous octoate has traditionally limited its use in direct polycondensation methods. amazonaws.com However, recent research has demonstrated its successful use in solution polycondensation by employing o-xylene (B151617) as a solvent to azeotropically remove water, protecting the catalyst and yielding high molecular weight PLA. amazonaws.com

Tin(II) chloride (SnCl₂) also functions as a Lewis acid catalyst in PLA production. wikipedia.org It is often used in combination with a Brønsted acid, such as p-toluenesulfonic acid (p-TSA), for the direct polycondensation of lactic acid. amazonaws.com While this method is cost-effective, it typically yields PLA with a lower molecular weight compared to ROP with stannous octoate. amazonaws.com Tin(II) chloride can also form complexes with ligands, and its Lewis acidity is a key feature of its catalytic activity. wikipedia.org The general Lewis acidity of relevant metal ions follows the order Sn²⁺ >> Zn²⁺ > Pb²⁺ ≈ Hg²⁺. researchgate.net

Table 3: Comparison of Common Lewis Acid Catalysts in PLA Synthesis

Catalyst Typical Reaction Co-catalyst/Initiator Typical Molecular Weight Key Features Source
Stannous Octoate (Sn(Oct)₂) Ring-Opening Polymerization (ROP) Alcohol (co-initiator) High High activity, FDA-approved, moisture-sensitive ijcrt.orgresearchgate.netgoogle.com
Tin(II) Chloride (SnCl₂) Polycondensation p-Toluenesulfonic acid (p-TSA) Low to Moderate Cost-effective for polycondensation amazonaws.com

Brønsted Acid Catalysis (e.g., Methanesulfonic Acid, p-Toluenesulfonic Acid)

Strong Brønsted acids are effective catalysts for condensation reactions, including the synthesis of PLA and related esters.

p-Toluenesulfonic acid (p-TSA) and methanesulfonic acid (MSA) are frequently employed for their strong acidity and efficacy in promoting esterification and polycondensation reactions. royalsocietypublishing.orgrsc.org In the context of PLA, p-TSA is most famously used as a co-catalyst with tin(II) chloride for the direct polycondensation of lactic acid, a method patented for PLA synthesis. amazonaws.com

These acids also catalyze other related transformations. For example, they are used in the Fischer esterification of L-lactic acid to create oligomeric esters for use as green plasticizers. royalsocietypublishing.org In a different application, p-TSA, MSA, and sulfuric acid have been studied as homogeneous catalysts for the cyclization of thiolactic acid, a sulfur analog of lactic acid. rsc.org Studies have shown that these strong acids can effectively catalyze the reaction, with p-TSA demonstrating no loss in reactivity after extended reaction times at high temperatures. rsc.org The use of homogeneous Brønsted acid catalysts, however, can present challenges in separation and may require costly neutralization steps. royalsocietypublishing.org

Table 4: Applications of Brønsted Acid Catalysts in Lactic Acid-Related Chemistry

Catalyst Reaction Type Substrate Key Finding Source
p-Toluenesulfonic Acid (p-TSA) Polycondensation Lactic Acid Used as a co-catalyst with SnCl₂ to produce PLA. amazonaws.com
p-Toluenesulfonic Acid (p-TSA) Fischer Esterification L-Lactic Acid & 1,6-Hexanediol Synthesis of oligomeric esters for use as bioplasticizers. royalsocietypublishing.org
Methanesulfonic Acid (MSA) Fischer Esterification Lactic Acid & Propylene (B89431) Glycol Efficiently produces esters that plasticize PVC. royalsocietypublishing.org
p-TSA, MSA, H₂SO₄ Condensation/Cyclization Thiolactic Acid All are effective homogeneous catalysts for the reaction. rsc.org

Organocatalysis and Biocatalysis (e.g., Lipase, DMAP, Pyridine)

In a move towards "green chemistry" and metal-free systems, organocatalysis and biocatalysis have emerged as powerful alternatives for anhydride-involved lactic acid chemistry, particularly for the ROP of lactide. academie-sciences.frrsc.org

Organocatalysis utilizes small organic molecules to catalyze reactions. For lactide ROP, nucleophilic catalysts are particularly effective. 4-(Dimethylamino)pyridine (DMAP) and, to a lesser extent, pyridine , were among the first organocatalysts found to be highly active for this polymerization. academie-sciences.fr Used with an alcohol initiator, DMAP can achieve high monomer conversions and produce well-defined polymers. academie-sciences.fr DMAP is also a key catalyst for the derivatization of lactic acid derivatives, such as in the Steglich esterification of lactate esters with methacrylic anhydride to form acrylic monomers. nih.govacs.org

Biocatalysis employs enzymes as catalysts. Various commercially available lipases have proven to be active for the ROP of lactide. academie-sciences.fr This approach avoids metal contamination, which is critical for biomedical applications. rsc.org Lipases can exhibit high selectivity; for example, lipase B from Candida antarctica (often immobilized as Novozyme 435) is specific for D-lactide, while lipase from Burkholderia cepacia is specific for L-lactide. rsc.org Enzymatic polymerizations typically require longer reaction times and higher temperatures (e.g., 70-130°C) compared to metal catalysts, and they can be sensitive to reaction conditions like water content. academie-sciences.frrsc.org Besides polymerization, lipases are widely used to catalyze esterification reactions in organic solvents to produce high-value esters. nih.gov Chemical modification of enzymes, such as Proleather from Bacillus sp., can enhance their solubility and activity in organic solvents for the polymerization of lactate esters. nih.gov

Table 5: Overview of Organo- and Biocatalysts in Lactic Acid Chemistry

Catalyst Type Catalyst Example Reaction Type Key Characteristics Source
Organocatalyst 4-(Dimethylamino)pyridine (DMAP) ROP of lactide; Esterification Highly active nucleophilic catalyst; Metal-free. nih.govacademie-sciences.fr
Biocatalyst Lipase (e.g., Novozyme 435) ROP of lactide; Esterification Enantioselective; Avoids metal contamination; "Green" approach. academie-sciences.frrsc.orgnih.gov
Biocatalyst Lipase from Burkholderia cepacia ROP of lactide Selective for L-lactide; Used in chemoenzymatic synthesis. rsc.orgutupub.fi

Rare Earth Metal Initiators for Ring-Opening Polymerization

Rare earth metal complexes have garnered significant interest as exceptionally active and versatile initiators for the ring-opening polymerization (ROP) of lactide. acs.orgrsc.org These catalysts, featuring metals such as yttrium (Y), scandium (Sc), neodymium (Nd), samarium (Sm), and lutetium (Lu), often exhibit high rates of reaction and provide excellent control over polymer architecture, including molecular weight and polydispersity. acs.orgacs.orgrsc.org

A key advantage of rare earth initiators is their ability to control the stereochemistry of the resulting PLA. By carefully designing the ancillary ligands attached to the metal center, it is possible to direct the polymerization to be highly isoselective, heteroselective, or atactic. acs.orgrsc.org

Isoselective polymerization , which preferentially links monomers of the same stereochemistry, has been achieved with yttrium phosphasalen complexes, yielding isotactic PLA. acs.org

Heteroselective polymerization , which alternates between D- and L-monomers, is a hallmark of certain scandium and yttrium complexes bearing chiral anilido-oxazoline ligands. rsc.org

An enantiopure neodymium complex with a heteroscorpionate ligand has also been shown to be an efficient single-site initiator for the controlled, isotactic polymerization of rac-lactide. nih.gov

The polymerization typically proceeds via a coordination-insertion mechanism, where the lactide monomer coordinates to the metal center before being inserted into the metal-initiator bond. acs.org The activity and selectivity of these systems are influenced by the metal's ionic radius, the steric and electronic properties of the ligands, and the reaction solvent. rsc.org For example, scandium complexes have been developed that exhibit some of the highest activities ever reported for lactide ROP. rsc.org

Table 6: Examples of Rare Earth Metal Initiators for Lactide ROP

Rare Earth Metal Ligand Type Stereoselectivity Key Features Source
Yttrium (Y) Phosphasalen Isoselective (Pᵢ = 0.78) Very fast and controlled polymerization. acs.org
Scandium (Sc) Anilido-oxazoline Heteroselective Outstanding activity (TOF up to 2910 h⁻¹). rsc.org
Yttrium (Y), Samarium (Sm), Neodymium (Nd) Amine-bis(phenolate) Heteroselective (Pᵣ up to 0.95) Produces heterotactically enriched PLA with narrow PDI. rsc.org
Neodymium (Nd) Heteroscorpionate Isotactic Efficient single-site initiator for controlled polymerization. nih.gov
Yttrium (Y), Lutetium (Lu) Dithiaalkanediyl-bridged bisphenolato Atactic Follows coordination-insertion mechanism. acs.org

Heterogeneous Catalytic Systems for Lactic Acid Conversion and Derivatization

The transformation of lactic acid into value-added chemicals through heterogeneous catalysis is a cornerstone of modern green chemistry, offering sustainable routes to monomers, solvents, and other platform chemicals. Heterogeneous catalysts are favored for their ease of separation from reaction products, potential for regeneration and reuse, and suitability for continuous industrial processes. google.com Research has focused on developing highly selective and stable catalysts for key transformations such as dehydration to lactide (a cyclic di-ester, which is a form of lactic anhydride) and acrylic acid, as well as esterification to alkyl lactates.

Catalytic Synthesis of Lactide

The direct synthesis of lactide from lactic acid is a more atom-economical and energy-efficient alternative to the traditional two-step process involving the production and subsequent depolymerization of a low molecular weight polylactic acid oligomer. acs.orgnih.gov Heterogeneous catalysts, particularly those with precisely engineered acid sites, have demonstrated remarkable efficiency in this one-step conversion.

Key catalytic systems include:

Tin-Based Catalysts: Tin-containing zeolites and metal oxides are among the most promising catalysts for lactide synthesis. Sn-beta zeolites, for instance, can achieve lactide yields between 88.2% and 95.8%. nih.gov The catalytic activity is critically dependent on the nature of the tin sites; research has clarified that "open" Sn sites within the zeolite framework play a crucial role in achieving high activity. acs.org A novel SnO₂–SiO₂ nanocomposite catalyst has set a benchmark, providing a lactide yield of 94% with nearly 100% enantioselectivity and exceptional long-term stability for over 2500 hours in a continuous process. rsc.org

Acidic Zeolites: Brønsted acidic zeolites are also effective. H-beta zeolites have been reported to produce lactide with yields ranging from 83% to 97% under specific conditions. nih.gov The shape-selective nature of the zeolite pores is believed to favor the formation of the cyclic dimer while suppressing the formation of linear oligomers. researchgate.net

Catalyst SystemReaction TypeKey FindingsReported Yield/SelectivityReference
SnO₂–SiO₂ NanocompositeContinuous, one-step synthesisDemonstrated high yield, enantioselectivity, and long-term stability.94% Yield rsc.org
Sn-beta ZeoliteOne-step heterogeneous processOpen Sn sites are crucial for high catalytic activity.88.2–95.8% Yield acs.orgnih.gov
H-beta ZeoliteOne-step heterogeneous processEffective Brønsted acidic zeolite for direct conversion.83–97% Yield nih.gov
TiO₂/SiO₂Gas-phase transesterificationUsed for converting L-methyl lactate into lactide.~90% Selectivity nih.gov

Catalytic Dehydration to Acrylic Acid

The catalytic dehydration of lactic acid to acrylic acid represents a significant bio-based route to this important industrial monomer, which is traditionally derived from propene. uni-stuttgart.dersc.org The reaction is typically performed in the vapor phase at elevated temperatures.

Key catalytic systems include:

Modified Zeolites: Alkali metal-exchanged zeolites have shown high performance. For example, modifying NaY zeolites with potassium salts can dramatically enhance acrylic acid selectivity. researchgate.net A KI-modified NaY catalyst achieved 97.6% lactic acid conversion with 67.9% selectivity to acrylic acid at 598 K. researchgate.net The cation exchange and salt modification are thought to optimize the surface acidity, balancing dehydration reactions while minimizing side reactions. researchgate.net

Phosphate (B84403) and Sulfate (B86663) Salts: Various solid phosphate and sulfate salts have been investigated as catalysts. Mixed salt systems, such as CaSO₄ combined with CsH₂PO₄ and LaPO₄, have yielded up to 58% acrylic acid at 425 °C. rsc.org The in-situ formation of metal lactate salts under reaction conditions is believed to be crucial, acting as the catalytically active species. rsc.org

Catalyst SystemReaction PhaseKey FindingsReported Conversion/SelectivityReference
KI-modified NaY ZeoliteVapor PhasePotassium salt modification significantly enhances selectivity.97.6% Conversion, 67.9% Selectivity researchgate.net
CaSO₄/CsH₂PO₄/LaPO₄Vapor PhaseMixed salt system showing effective dehydration at high temperatures.58% Yield rsc.org
PHI-Type ZeolitesGas PhaseCatalyst crystallinity and pore accessibility influence selectivity.Data varies with synthesis protocol uni-stuttgart.de

Catalytic Esterification and Other Derivations

Esterification of lactic acid with various alcohols produces alkyl lactates, which are valuable as green solvents and intermediates for other chemical syntheses. scielo.br

Key catalytic systems include:

Mixed Metal Oxides: Binary metal oxides are effective solid acid catalysts for esterification. TiO₂-ZrO₂ systems, prepared by coprecipitation, have been used for the esterification of lactic acid with ethanol, achieving ethyl lactate yields up to 80% at temperatures between 140-170°C. researchgate.net The high surface acidity of these materials is a key factor in their catalytic activity. researchgate.net

Supported Catalysts: Zeolite-supported tungsten oxide has proven to be a highly active and selective catalyst for producing butyl lactate. researchgate.net A 10 wt.% WO₃-loaded Y-zeolite catalyst with an optimized balance of weak and moderate acid sites was identified as particularly promising. researchgate.net

Alternative Derivatization Routes: An indirect route to acrylic acid involves the acetoxylation of lactic acid to form 2-acetoxypropionic acid, which is then pyrolyzed. rsc.orghud.ac.uk This pathway was tested with a range of solid acid catalysts, including Y zeolites, sulfated zirconia, and various ion-exchange resins. rsc.orghud.ac.uk

Catalyst SystemReactionProductKey FindingsReported YieldReference
TiO₂-ZrO₂EsterificationEthyl LactateHigh surface acidity drives catalytic activity.Up to 80% researchgate.net
10 wt.% WO₃ on Y-ZeoliteEsterificationButyl LactateOptimal acidity leads to high selectivity and yield.High Yield (specifics in source) researchgate.net
Sulfated ZirconiaAcetoxylation2-Acetoxypropionic acidPart of an alternative route for acrylic acid synthesis.Data varies rsc.orghud.ac.uk

Mechanistic Investigations of Lactic Anhydride Reactions

Nucleophilic Acyl Substitution Mechanisms with Anhydrides

Acid anhydrides, including lactic anhydride (B1165640), are highly susceptible to nucleophilic attack. libretexts.org This reactivity stems from the two electrophilic carbonyl carbons and the good leaving group ability of the carboxylate anion. byjus.com The general mechanism for nucleophilic acyl substitution with an anhydride proceeds through a two-step addition-elimination pathway. saskoer.cavanderbilt.edu First, the nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. libretexts.orgvanderbilt.edu Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate leaving group. libretexts.orgsaskoer.ca

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the order: acyl chloride > acid anhydride > ester > amide. byjus.comchemistrytalk.org This trend is attributed to the stability of the leaving group; a weaker base is a better leaving group. byjus.com

Esterification Pathways from Anhydrides and Lactic Acid

The reaction of an anhydride with an alcohol, known as alcoholysis, yields an ester and a carboxylic acid. libretexts.org This reaction typically follows the general nucleophilic acyl substitution mechanism. In the context of lactic acid chemistry, the esterification can occur via the reaction of lactic anhydride with an alcohol or through the self-esterification of lactic acid molecules, which can involve anhydride intermediates. researchgate.netscielo.br

The esterification of lactic acid is a reversible reaction that can be catalyzed by acids. researchgate.netscielo.br Mechanistic studies using density functional theory (DFT) have suggested that the reaction can proceed through the formation of cyclic prereaction complexes and six-membered ring transition states, which lower the activation energy for the esterification process. researchgate.net Both neutral and acidic conditions have been explored, with acidic conditions generally favoring the reaction. researchgate.net The synthesis of lactate (B86563) esters is significant as they are used as green solvents and in the production of biodegradable polymers. scielo.brutwente.nl

A specific example is the acetylation of an aqueous solution of lactic acid with acetic anhydride, which produces (S)-2-acetyloxypropionic acid. google.com This process requires the removal of water to prevent the hydrolysis of acetic anhydride. google.com The reaction is carefully controlled to minimize the undesired dimerization of lactic acid. google.com

Reactants Catalyst/Conditions Products Key Mechanistic Feature
This compound + AlcoholAcid or Base catalystEster + Lactic AcidNucleophilic attack of alcohol on the anhydride carbonyl. libretexts.org
Lactic Acid + Lactic AcidHeat, Catalyst (e.g., SnCl2, TSA)Lactic Acid OligomersSelf-esterification involving potential anhydride intermediates. rsc.org
Lactic Acid + Acetic AnhydrideControlled temperature(S)-2-acetyloxypropionic acid + Acetic AcidAcetylation following water removal to prevent anhydride hydrolysis. google.com

Amidation Reactions involving Anhydrides

The reaction of an acid anhydride with ammonia (B1221849) or a primary or secondary amine results in the formation of an amide and a carboxylate salt. orgoreview.comquimicaorganica.org This reaction, known as aminolysis, also proceeds via a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org The amine acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. libretexts.org

Typically, two equivalents of the amine are required. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the carboxylic acid byproduct, forming a carboxylate salt. libretexts.orgorgoreview.com This prevents the protonation of the reacting amine, which would render it non-nucleophilic. libretexts.org The mechanism involves the initial nucleophilic attack by the amine to form a tetrahedral intermediate, followed by deprotonation and subsequent elimination of the carboxylate leaving group. libretexts.org

A proposed mechanism for the reaction between an amine and succinic anhydride (a cyclic anhydride) involves the nucleophilic attack of the amine on a carbonyl carbon, leading to a tetrahedral intermediate. nih.gov This is followed by proton removal from the amine by another amine molecule and the reformation of the carbonyl group, with the other side of the anhydride ring acting as the leaving group. nih.gov

Polymerization Reaction Mechanisms

This compound and its cyclic dimer, lactide, are crucial monomers for the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polyester (B1180765). The polymerization can proceed through several mechanistic pathways.

Ring-Opening Polymerization (ROP) of Lactide and Lactic Acid O-Carboxyanhydrides

Ring-opening polymerization (ROP) of lactide is the most common method for producing high molecular weight PLA. jetir.orgwalshmedicalmedia.com This process can be initiated by cationic, anionic, or coordination-insertion mechanisms, depending on the initiator used. jetir.org

Cationic ROP: This mechanism can be initiated by strong protic acids like trifluoromethanesulfonic acid. jetir.orgresearchgate.net The polymerization is proposed to proceed through the cleavage of the alkyl-oxygen bond. jetir.org However, cationic polymerization can lead to racemization at higher temperatures. alfa-chemistry.com

Anionic ROP: This involves the nucleophilic attack of an anion on the carbonyl carbon of the lactide, leading to acyl-oxygen cleavage. researchgate.net Strong bases can cause deprotonation and racemization, limiting the molecular weight. alfa-chemistry.com Some studies have shown an unusual anionic mechanism where a potassium-based catalyst deprotonates the lactide monomer, generating a lactide enolate that initiates polymerization. mdpi.com

Coordination-Insertion ROP: This is the most widely used mechanism, often employing metal-based catalysts such as tin(II) octoate (Sn(Oct)₂). jetir.orgresearchgate.net The mechanism involves the coordination of the lactide monomer to the metal center, followed by the insertion of the monomer into the metal-alkoxide bond. researchgate.net The reaction temperature can influence the operative mechanism. For instance, with certain binuclear magnesium and zinc alkoxides, a coordination-insertion mechanism is favored at high temperatures, while an "activated monomer" mechanism occurs at lower temperatures in the presence of an alcohol. rsc.org

Lactic acid O-carboxyanhydrides (lac-OCAs) are another class of monomers for PLA synthesis via ROP. researchgate.netnih.gov They are highly reactive and can be polymerized under mild conditions. nih.gov The ROP of lac-OCAs can be initiated by various compounds, including alkoxy rare earth compounds like triisopropoxyneodymium. nih.govresearchgate.netnih.gov NMR analysis has shown that the resulting PLA chain has an isopropoxy group at one end and a hydroxyl group at the other, supporting a coordinated polymerization mechanism. nih.govresearchgate.net Hafnium alkoxide initiators have also been used for the ROP of lac-OCAs, demonstrating stereoselectivity. acs.org

Monomer Initiator/Catalyst Proposed Mechanism Key Findings
LactidePotassium-based complexesAnionic (via lactide enolate)Extremely active, unusual mechanism in the absence of a co-initiator. mdpi.com
LactideTriflic acidCationicProceeds via triflate ester end-groups, can yield optically active polymer at low temperatures. researchgate.net
LactideTin(II) octoate (Sn(Oct)₂)Coordination-InsertionWidely used for high molecular weight PLA; kinetics studied at various temperatures. researchgate.net
Lactic Acid O-Carboxyanhydride (lac-OCA)TriisopropoxyneodymiumCoordination PolymerizationControllable polymerization at 25°C, yielding high molecular weight PLA with narrow polydispersity. nih.govresearchgate.netnih.gov
Lactic Acid O-Carboxyanhydride (lac-OCA)Hafnium alkoxideCoordination-InsertionDemonstrates high syndioselectivity for the ROP of racemic LacOCA. acs.org

Polycondensation Mechanistic Studies of Lactic Acid Oligomers

The direct polycondensation of lactic acid is another route to PLA, though it typically yields lower molecular weight polymers due to the difficulty of removing the water byproduct. core.ac.uk This reaction proceeds through a reversible step-growth mechanism where lactic acid molecules undergo self-esterification to form dimers, trimers, and higher oligomers. core.ac.ukacs.org To shift the equilibrium towards polymer formation, water must be continuously removed from the reaction mixture. core.ac.uk

The polycondensation process is influenced by temperature, pressure, and the presence of catalysts. core.ac.uk Metal compounds, such as those based on tin and zinc, have been shown to enhance the rate of polycondensation. core.ac.uk At elevated temperatures, side reactions can occur, leading to discoloration of the polymer. core.ac.uk

Solid-state polycondensation (SSP) is a technique used to increase the molecular weight of the prepolymers obtained from melt polycondensation. rsc.org Studies have shown that annealing crystalline PLA oligomers in the presence of catalysts like SnCl₂, tin(II) 2-ethylhexanoate, or 4-toluenesulfonic acid (TSA) leads to chain growth. rsc.org The reaction is thought to occur primarily on the surface of the crystallites. rsc.org

Chain-Extension Reactions in Polymer Synthesis

Chain extension is a post-polymerization technique used to increase the molecular weight of PLA prepared by polycondensation. alfa-chemistry.comrug.nl This involves reacting the terminal hydroxyl and carboxyl groups of the PLA prepolymers with a multifunctional chain extender. rug.nl

Various compounds have been used as chain extenders, including diisocyanates, dianhydrides, and multifunctional epoxides. rug.nl For example, succinic anhydride has been used to increase the molecular weight of a hydroxylated PLA prepolymer. scientific.net Epoxy-based chain extenders, such as Joncryl®, are also widely used. rug.nlscirp.org These react with the hydroxyl and carboxyl end groups of PLA, forming covalent bonds and leading to longer, and potentially branched, polymer chains. rug.nl The reaction of an epoxy group with a carboxyl group, for instance, results in the opening of the epoxide ring and the formation of an ester linkage. nih.gov

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate mechanisms of chemical reactions at an atomic level. For this compound, these methods provide profound insights into reaction pathways, transition state structures, and the energetics that govern its reactivity. By modeling the behavior of molecules and their interactions, researchers can explore scenarios that are difficult or impossible to study through experimental means alone. This section delves into two powerful computational techniques, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, and their application to understanding the reactions of this compound.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a primary tool for studying organic reaction mechanisms due to its balance of computational cost and accuracy. researchgate.netnih.gov DFT calculations allow for the optimization of molecular geometries, including reactants, intermediates, transition states, and products, providing a detailed map of the potential energy surface of a reaction.

In the context of this compound, DFT studies have been particularly insightful in the area of ring-opening polymerization (ROP), a crucial process for producing polylactic acid (PLA). One key area of investigation has been the reaction of lactic O-carboxylic anhydride (lacOCA), a five-membered cyclic anhydride of lactic acid, with nucleophiles.

A notable study by Bourissou et al. employed DFT calculations at the B3LYP/6–31G(d) level of theory to analyze the methanolysis of lacOCA, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Two distinct mechanistic pathways were explored: a nucleophilic mechanism and a base-catalyzed mechanism. mdpi.com

Nucleophilic Mechanism: In this pathway, the DMAP catalyst directly attacks the carbonyl carbon of the anhydride, leading to a ring-opened acylpyridinium intermediate.

Basic/Alcohol Activation Mechanism: Here, DMAP acts as a base, activating the methanol (B129727) initiator through hydrogen bonding. This activated alcohol then attacks the anhydride. mdpi.com

The DFT calculations revealed that for lacOCA, the basic/alcohol activation mechanism is energetically favored over the nucleophilic pathway. mdpi.com The ring-opening of lacOCA was predicted to proceed through either a stepwise or a concerted pathway, with the activation of the alcohol via hydrogen bonding being the key determining factor. mdpi.com The relative free energies calculated for the intermediates and transition states provide a quantitative understanding of the reaction's progress.

Table 1: Calculated Relative Free Energies (ΔG, kcal/mol) for the DMAP-Catalyzed Methanolysis of Lactic O-Carboxylic Anhydride (lacOCA) via the Basic/Alcohol Activation Mechanism. Data sourced from DFT (B3LYP/6–31G(d)) calculations. mdpi.com
Stationary PointDescriptionRelative Free Energy (kcal/mol)
RReactants (lacOCA + MeOH + DMAP)0.0
TS'1Transition state for H-bond complex formation+5.4
INT'1H-bonded intermediate complex+4.2
TS'2-3Transition state for stepwise ring-opening+17.5
TS'4Transition state for concerted ring-opening+17.5
PProducts-15.1

Furthermore, DFT calculations have been used to understand the formation of thioesters from cyclic anhydrides, a reaction of interest in prebiotic chemistry. nih.gov Studies on citric anhydride, a structural analogue, showed that the reaction with a thiol (methanethiol) proceeds via nucleophilic attack on one of the carbonyl carbons. DFT calculations were able to predict the regioselectivity of the attack by comparing the activation barriers for the different possible reaction sites. nih.gov The calculated activation barrier for the attack on the more favorable carbon was found to be +35.7 kcal/mol. nih.gov These findings provide a framework for predicting the reactivity of this compound with various nucleophiles.

Molecular Dynamics Simulations in Anhydride Systems

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. rsc.org The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for understanding the conformational dynamics of molecules, solvent effects, and the behavior of large molecular assemblies, bridging the gap between static quantum chemical calculations and the dynamic reality of chemical systems in solution. rsc.orgnih.gov

While specific MD simulation studies focusing exclusively on the reaction dynamics of this compound are not widely documented, the principles can be understood from studies on structurally similar cyclic anhydrides and related systems like polylactic acid (PLA).

A combined approach using NMR spectroscopy, MD simulations, and QM calculations has been successfully applied to determine the solution-state structure and conformation of cyclic compounds, including camphoric anhydride. nih.gov In such studies, MD simulations are used to explore the conformational space available to the molecule in a given solvent. nih.gov By simulating the molecule's movement over time, researchers can identify the most stable and populated conformations, which can then be further analyzed with higher-level QM methods. This approach is critical for understanding how the three-dimensional structure of a cyclic anhydride like a this compound derivative might influence its reactivity by affecting the accessibility of its reactive sites.

In the context of PLA, the polymer derived from lactic acid, extensive MD simulations have been performed to study its properties. frontiersin.org For instance, simulations have elucidated the interactions between PLA and other molecules, such as plasticizers or reinforcing agents, by calculating interaction energies and analyzing intermolecular forces like hydrogen bonds and van der Waals interactions. frontiersin.orgresearchgate.net These studies highlight how MD can be used to understand the non-covalent interactions that are crucial in the initial stages of a reaction, such as the association of reactants in solution, which precedes the chemical transformation itself.

Table 2: Applications of Molecular Dynamics Simulations in the Study of Anhydride and Related Systems.
System StudiedMD Simulation FocusKey Insights GainedRelevant Compound Example
Cyclic Organic MoleculesConformational analysis in solutionIdentification of stable conformers and their populations. nih.govCamphoric Anhydride
Anhydride-Cured Epoxy ResinsLocal segmental mobility and free volumeCorrelation of anhydride structure with the dynamic properties of the cross-linked network. researcher.lifeMethyltetrahydrophthalic Anhydride
Polylactic Acid (PLA) CompositesIntermolecular interaction energiesUnderstanding compatibility and interfacial interactions with other materials. frontiersin.orgPolylactic Acid

Advanced Polymeric and Material Science Applications

Poly(lactic acid) (PLA) Synthesis and Modification

Lactic anhydride (B1165640) chemistry is central to producing and enhancing poly(lactic acid) (PLA), a leading biodegradable polymer. It facilitates the synthesis of high molecular weight polymers and enables various modifications to tailor PLA's properties for a wide array of applications.

Achieving a high molecular weight is crucial for the mechanical performance of PLA. While direct condensation of lactic acid typically yields low molecular weight polymers, several advanced methods involving lactic acid derivatives, including its O-carboxylic anhydride form (lacOCA), have been developed. mdpi.comnih.gov

One of the most effective routes is the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid. mdpi.commdpi.com However, researchers have also explored the direct ROP of lacOCA. Studies have shown that enzymes like lipase (B570770) can catalyze the ROP of lacOCA to produce PLA with molecular weights (Mn) reaching up to 38,400 g/mol and low polydispersity. acs.org Another approach involves using initiators like triisopropoxyneodymium, which can polymerize L-lactic acid O-carboxyanhydrides to yield PLAs with molecular weights around 22,000 g/mol and narrow molecular weight distributions (Mw/Mn = 1.10–1.36). nih.gov

Another strategy to boost molecular weight during direct polycondensation involves using binary or ternary catalyst systems that include an anhydride. For instance, combining stannous chloride dihydrate (SnCl₂·2H₂O) with anhydrides like maleic anhydride or succinic anhydride has proven effective in producing PLA with molecular weights exceeding 120,000 g/mol through a melt/solid polycondensation process. worldscientific.com A three-way catalyst system comprising a metal compound, a protonic acid, and a dibasic hydroxyl carboxylic acid has also been patented for melt polycondensation, achieving molecular weights in the range of 40,000-210,000 g/mol . google.com More recent research has demonstrated that using a combination of SnCl₂·2H₂O, maleic anhydride, and p-toluene sulfonic acid can produce PLA with a molecular weight of 650,300 g/mol over a 50-hour reaction time. orientjchem.org

Synthesis MethodCatalyst/Initiator SystemResulting Molecular Weight (Mw or Mn)Reference(s)
Enzymatic Ring-Opening Polymerization (ROP) of lacOCALipase PS, Novozym 435Up to 38,400 g/mol (Mn) acs.org
ROP of L-lacOCATriisopropoxyneodymiumApprox. 22,000 g/mol (Mn) nih.gov
Melt/Solid PolycondensationSnCl₂·2H₂O / Maleic Anhydride> 120,000 g/mol worldscientific.com
Melt/Solid PolycondensationSnCl₂·2H₂O / Succinic Anhydride> 120,000 g/mol worldscientific.com
Melt PolycondensationSnCl₂·2H₂O / Maleic Anhydride / p-Toluene Sulfonic Acid6.503 x 10⁵ g/mol orientjchem.org
Melt PolycondensationThree-way: Metal compound, Protonic acid, Dihydroxyl Carboxylic acid40,000 - 210,000 g/mol google.com

The reactivity of anhydrides is exploited to create PLA-based copolymers with tailored properties. By incorporating other monomers, characteristics such as flexibility, degradation rate, and thermal stability can be precisely controlled.

A notable example is the copolymerization of itaconic anhydride with methacrylate-terminated PLLA macromonomers. This process yields copolymers with anhydride concentrations ranging from 15 to 85 mol%, achieving molecular weights between 9,000 and 70,000 g/mol . nih.gov These copolymers exhibit glass transition temperatures that increase with higher itaconic anhydride content. nih.gov Similarly, switchable polymerization catalysis using a tin(II) catalyst can effectively copolymerize L-lactide with monomers like propylene (B89431) oxide and maleic anhydride, creating novel block copolymers that can toughen PLA blends. nih.gov

Ring-opening alternating copolymerization (ROAP) has also been successfully demonstrated with O-carboxyanhydrides (OCAs). For instance, lactic acid-derived OCA (LacOCA) has been copolymerized with malic acid O-carboxyanhydride (MalOCA) using a hafnium alkoxide initiator. acs.org This controlled polymerization yields alternating copolyesters, showcasing a sophisticated method to control the primary structure of the resulting polymer. acs.org Aliphatic/aromatic copolyesters have also been synthesized through the polycondensation of lactic acid, dimethyl terephthalate, and various diols (e.g., ethylene (B1197577) glycol), aiming to combine the biodegradability of PLA with the superior mechanical properties of aromatic polyesters. researchgate.netresearchgate.net

Grafting reactive anhydride groups, most commonly maleic anhydride (MA), onto the PLA backbone is a widely used modification technique. mdpi.comaip.org This process, often conducted via reactive extrusion with a radical initiator like dicumyl peroxide, introduces functional sites along the polymer chain. aip.orgmdpi.comresearchgate.net These anhydride-grafted PLA (PLA-g-MA) chains act as effective compatibilizers in PLA blends with other polymers or natural fillers. mdpi.com

The grafted anhydride groups can react with hydroxyl or amine groups present in a secondary component (e.g., cellulose (B213188), starch, or other polyesters), forming covalent bonds at the interface and significantly improving interfacial adhesion. mdpi.com For example, adding a small amount of PLA-g-MA to PLA/cellulose nanofiber blends has been shown to dramatically increase tensile strength and strain at break. mdpi.com The degree of grafting is typically low (<2%), but it is sufficient to cause substantial improvements in mechanical properties. mdpi.commdpi.com Research has shown that grafting MA onto PLA can alter its thermal properties, often leading to a decrease in the glass transition temperature (Tg) due to increased chain mobility and potential chain scission side reactions. aip.org

Grafted AnhydridePolymer SystemInitiatorKey FindingsReference(s)
Maleic Anhydride (MA)PLADicumyl Peroxide (DCP)Acts as a reactive compatibilizer in PLA blends; improves mechanical properties. mdpi.comaip.org
Maleic Anhydride (MA)PLADicumyl Peroxide (DCP)Grafting of 0.62% MA confirmed; used to compatibilize PLA/PHBHHx blends. mdpi.com
Itaconic Anhydride (IA)PLADicumyl Peroxide (DCP)Grafting degree up to 0.75%; increased tensile strength and elongation at break. researchgate.netalfa-chemistry.com
Succinic Anhydride (SAh)PLAToluene (B28343) solutionCreates an amine-responsive polymer via ring-opening amidation of the grafted anhydride. nih.gov

Development of Bio-based Thermosetting Resins

Lactic acid derivatives are instrumental in the development of sustainable, bio-based thermosetting resins, which offer an alternative to petroleum-based materials like epoxy and unsaturated polyesters. diva-portal.orghb.se The typical synthesis strategy involves a multi-step process. First, lactic acid is reacted with a multifunctional core molecule, such as glycerol (B35011), pentaerythritol (B129877), or xylitol, through direct condensation to form star-shaped oligomers. diva-portal.orgresearchgate.netresearchgate.netresearchgate.net

In the second step, the terminal hydroxyl groups of these branched oligomers are functionalized with a reactive group, commonly by reacting them with methacrylic anhydride. diva-portal.orgresearchgate.net This end-capping step introduces methacrylate (B99206) groups that can undergo free-radical polymerization, allowing the resin to be cured (crosslinked) into a rigid, three-dimensional network upon thermal or chemical initiation. researchgate.net

The properties of the final thermoset can be tuned by varying the core molecule and the chain length of the lactic acid oligomers. diva-portal.orgresearchgate.net For example, resins based on a pentaerythritol core generally exhibit higher thermal stability compared to those based on ethylene glycol or glycerol. diva-portal.orgresearchgate.net These lactic acid-based thermosets have shown properties comparable to commercial unsaturated polyester (B1180765) resins, making them suitable for use as matrices in fiber-reinforced biocomposites. hb.seresearchgate.net

Core MoleculeFunctionalizing AnhydrideCured Resin PropertiesReference(s)
GlycerolMethacrylic AnhydrideBio-based content of 78%; Glass transition temperature (Tg) of 97°C. researchgate.net
PentaerythritolMethacrylic AnhydrideHigher thermal stability compared to glycerol-based resins. diva-portal.orgresearchgate.net
Ethylene GlycolMethacrylic AnhydrideTg of cured resin between 44 and 52°C. researchgate.net
Itaconic Acid & PentaerythritolMethacrylic AnhydrideDeveloped for thermoset composite applications. researchgate.net

Elastomers and Hydrogels from Lactic Acid Derivatives

Beyond rigid plastics and thermosets, lactic acid derivatives are being explored for the creation of soft materials like elastomers and hydrogels. The synthesis of bio-based elastomers often involves copolymerization to disrupt the crystallinity typically found in PLA homopolymers. By strategically combining lactic acid with other bio-based monomers such as 1,4-butanediol, sebacic acid, and itaconic acid, amorphous copolyesters with low glass transition temperatures can be produced. diva-portal.org These materials exhibit flexible, elastomeric properties rather than the rigidity of standard PLA. diva-portal.org

The synthesis route typically involves direct condensation or a combination of condensation and chain-extension reactions to achieve the necessary high molecular weight for good elastomeric performance. diva-portal.org In some cases, the resulting polyester prepolymers are functionalized, for example with methacrylic anhydride, to introduce crosslinkable sites, allowing for the formation of a cured elastomeric network. diva-portal.org These lactic acid-based elastomers are being investigated for a variety of applications where flexibility and biodegradability are required. The development of hydrogels from lactic acid derivatives often involves creating crosslinked networks that are capable of absorbing large amounts of water. Grafting hydrophilic polymers onto a PLA backbone or creating block copolymers with hydrophilic segments are common strategies.

Surface Modification of Cellulosic Materials for Biocomposites using Anhydrides

In the field of biocomposites, a major challenge is the poor compatibility between the hydrophilic nature of natural fillers like cellulose and the hydrophobic character of polymer matrices such as PLA. mdpi.comnih.gov Surface modification of the cellulosic filler is a key strategy to overcome this issue, and acid anhydrides are highly effective reagents for this purpose. mdpi.commdpi.com

The esterification of hydroxyl groups on the surface of cellulose fibers or nanocrystals with acid anhydrides (e.g., acetic, propionic, butyric, or maleic anhydride) replaces polar -OH groups with more nonpolar acyl groups. mdpi.comacs.org This chemical modification, often referred to as acylation or acetylation, reduces the surface energy of the cellulose, weakens internal hydrogen bonding, and makes it more dispersible within the hydrophobic PLA matrix. mdpi.commdpi.com


Development of Functional Polymeric Architectures for Specific Applications

The development of functional polymeric architectures derived from lactic acid monomers, primarily lactide (the cyclic diester of lactic acid), has paved the way for advanced materials with tailored properties for specific, high-performance applications. While lactide is the most common precursor, research has also explored the use of L-lactic acid O-carboxyanhydride (Lac-OCA), a type of lactic anhydride, for the synthesis of well-defined polylactide (PLA). nih.govnih.gov By manipulating the polymer's structure—creating graft, block, or star-shaped copolymers—scientists can precisely control characteristics such as hydrophilicity, degradation rate, mechanical strength, and responsiveness to environmental stimuli. rsc.orgrsc.orgkinampark.com These tailored architectures are crucial for innovations in the biomedical field, including drug delivery, tissue engineering, and smart medical devices. rsc.orgfrontiersin.org

Graft Copolymers for Enhanced Compatibility and Properties

Grafting different polymer chains onto a polylactide backbone is a key strategy for modifying its properties. A prominent example is the grafting of maleic anhydride (MAH) onto PLA to create PLA-g-MAH. mdpi.comeatris.cz This graft copolymer acts as a reactive compatibilizer, improving the interfacial adhesion in blends of PLA with other polymers. mdpi.comeatris.cz The anhydride groups grafted onto the PLA chain can react with functional groups of another polymer, forming a stable link between otherwise immiscible phases. mdpi.comeatris.cz

This compatibilizing effect is critical in developing new polymer blends with enhanced mechanical properties. For instance, blending PLA with flexible biodegradable polymers like poly(butylene sebacate-co-terephthalate) (PBSeT) can overcome PLA's inherent brittleness. mdpi.com The addition of PLA-g-MAH to these blends significantly improves properties such as tensile strength and elongation at break by fostering better stress transfer between the polymer phases. expresspolymlett.commdpi.com

Research Findings:

Studies have demonstrated the effectiveness of PLA-g-MAH as a compatibilizer. In one study, a new compatibilizer, α-methylstyrene-assisted maleic anhydride grafted PLA (PLA-g-AMS/MAH), was synthesized to improve the properties of microcrystalline cellulose (MCC)/PLA composites. expresspolymlett.com The introduction of this compatibilizer led to significant improvements in the mechanical properties of the composites.

PropertyNeat MCC/PLAMCC/PLA with 4 phr PLA-g-AMS/MAHImprovement (%)
Tensile Strength --44%
Flexural Strength --15.5%
Impact Strength --37.5%
Elongation at Break --38%
Data derived from a study on PLA-g-AMS/MAH compatibilizers showing significant enhancement in mechanical properties. The use of AMS as a comonomer increased the grafting degree of MAH onto the PLA chain, which facilitated a better interfacial bonding effect. expresspolymlett.com

Block Copolymers for Drug Delivery and Tissue Engineering

Amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments, are a cornerstone of advanced biomedical materials. rsc.orgresearchgate.net Polylactide, being hydrophobic, is often combined with hydrophilic polymers like poly(ethylene glycol) (PEG) to form diblock (PLA-b-PEG) or triblock (PLA-b-PEG-b-PLA) copolymers. mdpi.com In aqueous environments, these copolymers self-assemble into core-shell structures, typically micelles or nanoparticles. rsc.orgresearchgate.net The hydrophobic PLA core serves as a reservoir for encapsulating hydrophobic drugs, while the hydrophilic PEG shell provides a stealth-like surface that evades the body's immune system, prolonging circulation time. frontiersin.org

These nanoparticles are central to developing sophisticated drug delivery systems. frontiersin.org The properties of the nanoparticles and the drug release kinetics can be finely tuned by adjusting the block lengths of the PLA and PEG segments. nih.gov Furthermore, these architectures are extensively used in tissue engineering, where they can be fabricated into scaffolds that support cell growth and tissue regeneration. rsc.orgresearchgate.net

Star-Shaped Architectures with Unique Properties

Changing the polymer architecture from linear to star-shaped introduces unique physicochemical and mechanical properties. rsc.orgkinampark.com Star-shaped polymers, which consist of multiple linear polymer "arms" radiating from a central core, exhibit lower viscosity, higher functionality, and different degradation profiles compared to their linear counterparts of the same molecular weight. acs.orgresearchgate.net

Synthesizing star-shaped polylactides, often using initiators like poly(amidoamine) (PAMAM) dendrimers or multi-hydroxyl compounds, results in materials with increased hydrophilicity and faster degradation rates. acs.org This is attributed to the higher number of polar end groups and the less compact crystalline structure of the branched chains. acs.org These properties are particularly advantageous for creating drug delivery systems for water-soluble drugs, such as proteins and growth factors, where rapid and complete release is often desired. acs.org

Polymer ArchitectureMolecular Weight (Mn)Polydispersity (Mw/Mn)Degradation Time (50% weight loss)
Linear PLA 35,0001.85~ 35 days
PAMAM-g-PLA (Star) 32,0001.62~ 20 days
Comparative data showing that star-shaped PAMAM-g-PLA exhibits a faster degradation rate than linear PLA of similar molecular weight, highlighting the impact of architecture on material properties. acs.org

Stimuli-Responsive Architectures for Targeted Therapies

The frontier of functional polymer design lies in creating "smart" materials that respond to specific environmental triggers, such as changes in pH or temperature. acs.orgmdpi.com By incorporating stimuli-responsive linkages or blocks into PLA-based copolymers, it is possible to design nanocarriers that release their therapeutic payload specifically at the target site, such as a tumor microenvironment, which is often more acidic than healthy tissue. acs.orgacs.org

For example, pH-sensitive diblock copolymers have been developed where the bond linking the PLA block to a hydrophilic block is designed to cleave under acidic conditions. acs.org This leads to the disassembly of the nanoparticle and the rapid release of the encapsulated drug precisely where it is needed, enhancing therapeutic efficacy while minimizing systemic side effects. acs.orgacs.org Similarly, temperature-sensitive blocks can be incorporated to trigger drug release in response to localized hyperthermia treatments. acs.org

The synthesis of these advanced architectures often starts with monomers like lactide or, in specific research, L-lactic acid O-carboxyanhydride (Lac-OCA). nih.gov The ring-opening polymerization of Lac-OCA initiated by certain catalysts has been shown to produce well-defined polylactides with narrow molecular weight distributions, which is a critical requirement for creating predictable and reproducible functional materials. nih.govnih.gov

Monomer/Initiator Ratio (M/I)Polymerization Time (h)Yield (%)Molecular Weight (Mn)Polydispersity (Mw/Mn)
50493.45,6001.10
100492.510,8001.15
150491.316,3001.22
200490.521,5001.36
Data from the ring-opening polymerization of L-lactic acid O-carboxyanhydride (Lac-OCA) initiated by triisopropoxyneodymium. The results show that this method allows for controlled polymerization, yielding PLAs with predictable molecular weights and low polydispersity, which is essential for building complex, functional architectures. nih.gov

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and identifying functional groups within lactic anhydride (B1165640) and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of lactic anhydride derivatives, providing unambiguous information about the connectivity and chemical environment of atoms. High-resolution NMR is particularly effective for analyzing polylactide (PLA), the polymer derived from this compound, to determine its stereosequence and confirm its structural identity. bohrium.comresearchgate.net

In ¹H-NMR spectra of poly(L-lactide), the methine protons (CH) typically appear as a quartet, while the methyl protons (CH₃) present as a doublet. researchgate.net Similarly, ¹³C-NMR provides distinct signals for the carbonyl carbon (C=O), the methine carbon (CH), and the methyl carbon (CH₃). researchgate.net The precise chemical shifts can be influenced by the solvent used, the polymer's stereochemistry, and its molecular weight. Analysis of these spectra allows for the confirmation of the polyester (B1180765) structure and can reveal details about the polymer's tacticity (the stereochemical arrangement of monomer units). bohrium.com

Below are typical NMR chemical shift assignments for poly(L-lactide) (PLLA).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Poly(L-Lactide) (PLLA)

Nucleus Group Chemical Shift (ppm) Multiplicity
¹H Methine (CH) ~5.14 Quartet
¹H Methyl (CH₃) ~1.57 Doublet
¹³C Carbonyl (C=O) ~169.6 Singlet
¹³C Methine (CH) ~69.0 Singlet
¹³C Methyl (CH₃) ~16.6 Singlet

Note: Chemical shifts are approximate and can vary based on experimental conditions. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the characteristic functional groups present in a molecule. For this compound (lactide), FTIR is instrumental in confirming the presence of the cyclic ester structure. The spectrum of lactide exhibits strong, characteristic absorption bands that are signatures of its molecular framework. nih.govagh.edu.pl

The most prominent feature in the FTIR spectrum of lactide is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1750-1760 cm⁻¹. nih.govagh.edu.pl Other significant bands include those for the symmetric stretching of the COC lactone ring and the C-COO stretching of the ester group. nih.gov These spectral fingerprints are essential for verifying the synthesis of lactide and for monitoring its polymerization, where the cyclic anhydride structure is opened. untirta.ac.id

Table 2: Characteristic FTIR Absorption Bands for L-Lactide

Wavenumber (cm⁻¹) Vibrational Mode
~1754 Carbonyl (C=O) stretching
~1240 Symmetric COC lactone ring stretching
~1093 C-C stretching
~935 Ester group (C-COO) stretching

Source: Data compiled from scientific literature. nih.gov

Raman spectroscopy provides complementary information to FTIR, as it detects vibrations that result in a change in polarizability. It is particularly useful for analyzing the skeletal vibrations of the polymer backbone and for studying crystallinity in polylactide. thermofisher.comrsc.org

In the Raman spectrum of polylactide, a strong band observed around 875 cm⁻¹ is assigned to the C-COO stretching mode, which is a characteristic feature of the polymer's repeat unit. rsc.org Raman spectroscopy is also sensitive to the conformational order of the polymer chains. For instance, the formation of a stereocomplex between poly(L-lactide) and poly(D-lactide) results in a noticeable shift in the C=O stretching band from approximately 1772 cm⁻¹ to 1754 cm⁻¹, indicating a change in the chemical environment of the carbonyl group upon crystalline complex formation. thermofisher.com

Table 3: Key Raman Shifts for Polylactide (PLLA)

Raman Shift (cm⁻¹) Assignment
~1772 C=O stretching (in PLLA)
~1754 C=O stretching (in PLA stereocomplex)
~875 ν(C-COO) stretching
~737 δ(C-O) in-plane bending

Source: Data compiled from scientific literature. thermofisher.comrsc.org

Chromatographic Methods for Molecular Weight and Composition Analysis

Chromatographic techniques are fundamental for separating components of a mixture, allowing for the determination of molecular weight distribution and the assessment of purity for this compound and its oligomers.

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers derived from this compound. lcms.cztheanalyticalscientist.com This technique separates macromolecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column's stationary phase and thus elute earlier, while smaller molecules penetrate the pores and have a longer retention time. polyanalytik.com

For polylactide analysis, the polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chloroform, and passed through a series of columns packed with a porous gel. lcms.cztheanalyticalscientist.com The system is calibrated using polymer standards of known molecular weight, typically polystyrene. By comparing the elution time of the polylactide sample to the calibration curve, key molecular weight parameters can be determined, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). lcms.czpolyanalytik.com The PDI provides a measure of the breadth of the molecular weight distribution. lcms.cz

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are vital for assessing the purity of this compound (lactide) and the composition of its oligomeric mixtures.

Gas Chromatography (GC) is a highly effective method for quantifying the residual lactide monomer in polylactide samples and for determining the stereoisomeric composition of lactide (i.e., the relative amounts of L,L-, D,D-, and meso-lactide). researchgate.netnih.govnatureworksllc.com For analysis, the polymer is typically dissolved in a solvent like dichloromethane, and then precipitated in a non-solvent such as hexane (B92381) or alcohol. researchgate.netnih.gov The supernatant, containing the soluble lactide, is then injected into the GC system, where it is separated and detected, often using a flame ionization detector (FID). natureworksllc.com This method is crucial for quality control in PLA production, as the purity and stereochemistry of the lactide monomer directly influence the properties of the final polymer. researchgate.net

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the separation and analysis of lactic acid and its linear oligomers. sielc.comsielc.com Due to the polar nature of these compounds, mixed-mode or anion-exchange columns are often employed to achieve effective separation. sielc.comsielc.com The components are typically detected using a UV detector at a low wavelength. sielc.com HPLC is a dependable technique for monitoring the formation of oligomers from lactic acid and for assessing the purity of these intermediate products before cyclization to lactide or further polymerization. researchgate.netuva.nl

Thermal Analysis for Polymer Properties

Thermal analysis techniques are crucial for characterizing the properties of polymers derived from this compound, most notably polylactic acid (PLA). These methods measure changes in the physical and chemical properties of a material as a function of temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govtudelft.nl This method is instrumental in determining the thermal properties and transitions of PLA. tudelft.nl

A typical DSC thermogram for an amorphous PLA sample reveals several key thermal events upon heating. youtube.com Initially, a step change in the baseline indicates the glass transition (Tg), where the material transitions from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com For PLA, this transition is typically observed around 60°C. hitachi-hightech.com Following the glass transition, an exothermic peak may appear, which corresponds to cold crystallization (Tcc). This phenomenon occurs when the amorphous polymer chains gain enough mobility to arrange themselves into an ordered, crystalline structure. tainstruments.com Further heating leads to an endothermic peak representing the melting (Tm) of the crystalline domains. tainstruments.com The area under this peak is the enthalpy of fusion (ΔHm). tudelft.nl

The degree of crystallinity is a critical parameter influencing the mechanical and biodegradable properties of PLA and can be calculated from DSC data. hitachi-hightech.com The isomeric ratio (L-lactide vs. D-lactide) and molecular weight of the polymer significantly influence these thermal transitions. hitachi-hightech.com For instance, PLA with a higher ratio of the L-isomer (PLLA) crystallizes more readily and exhibits a higher melting temperature compared to copolymers with higher D-isomer content. hitachi-hightech.com

Table 1: Key Thermal Transitions of Polylactic Acid (PLA) Determined by DSC

This table presents typical temperature ranges for the key thermal transitions observed in Polylactic Acid using Differential Scanning Calorimetry. The exact values can vary depending on factors such as molecular weight, isomeric purity, and thermal history of the sample.

Thermal Transition Symbol Typical Temperature Range (°C) Description
Glass Transition Tg 55 - 65 The temperature at which the amorphous region of the polymer transitions from a glassy state to a rubbery state. tainstruments.comhitachi-hightech.com
Cold Crystallization Tcc 90 - 120 The temperature at which the amorphous polymer chains organize into crystalline structures upon heating. tainstruments.comresearchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. libretexts.orglpdlabservices.co.uk It is primarily used to evaluate the thermal stability and decomposition profile of polymeric materials like PLA. mdpi.comyoutube.com

A TGA experiment involves heating a small sample on a highly sensitive microbalance at a constant rate. youtube.com The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve, known as the DTG curve, shows the rate of mass loss and helps to pinpoint the temperature at which the maximum rate of decomposition occurs (Tmax). mdpi.com

For PLA, thermal degradation typically occurs in a single step. mdpi.com The onset of degradation, where significant mass loss begins, provides an indication of the material's thermal stability. lpdlabservices.co.uk Studies have shown that the degradation temperature of PLA generally falls within the range of 300 to 500°C in an inert atmosphere like nitrogen. mdpi.comyoutube.com The process involves the thermal depolymerization of the polyester chains. researchgate.net TGA is also valuable for compositional analysis, as the final residue at the end of the experiment can quantify the amount of inorganic filler or reinforcement present in a PLA composite. lpdlabservices.co.uk

Table 2: Thermal Degradation Characteristics of Polylactic Acid (PLA) from TGA

This table summarizes the typical thermal degradation parameters for Polylactic Acid as measured by Thermogravimetric Analysis in an inert atmosphere. These values are indicative of the material's thermal stability.

Parameter Symbol Typical Temperature Range (°C) Description
Onset Decomposition Temperature Tonset 300 - 350 The temperature at which significant thermal degradation and mass loss begin. mdpi.com
Temperature of Maximum Degradation Rate Tmax 350 - 400 The temperature at which the rate of mass loss is highest, as determined from the peak of the DTG curve. mdpi.com

Microscopic and Mechanical Characterization

Investigating the microscopic structure and mechanical behavior of PLA is essential for understanding its performance in various applications. Advanced analytical methods provide detailed insights into the material's morphology and viscoelastic properties.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high magnifications. mdpi.com In the context of PLA, SEM is widely used to examine the microstructure of fracture surfaces, the dispersion of fillers in composites, and the porosity of scaffolds. researchgate.netresearchgate.net

To prepare a sample for SEM, it is typically coated with a thin layer of a conductive material to prevent charge buildup from the electron beam. nih.gov The microscope then scans the surface with a focused beam of electrons, and detectors collect the secondary or backscattered electrons emitted from the sample to form an image. nih.gov

SEM analysis of PLA can reveal important structural details. For example, images of the fracture surface can indicate whether the material failed in a brittle or ductile manner. researchgate.net In PLA composites, SEM is crucial for assessing how well fillers or reinforcing fibers are dispersed within the polymer matrix and the quality of the interfacial adhesion between the components. researchgate.net Poor adhesion might be visible as gaps between the filler and the matrix. researchgate.net For biomedical applications, SEM is used to characterize the pore size and interconnectivity of freeze-dried PLA scaffolds, which are critical factors for tissue engineering. nih.gov

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a technique used to study the viscoelastic behavior of materials, particularly polymers. wikipedia.org It measures the mechanical properties, specifically the modulus and damping, as a function of temperature, time, or frequency when subjected to an oscillatory force. admet.comadvanses.com

In a DMA experiment, a sinusoidal stress is applied to a sample, and the resulting strain is measured. admet.com Because polymers exhibit both elastic (solid-like) and viscous (liquid-like) characteristics, the strain response will lag behind the applied stress. pbipolymer.com This phase lag (δ) and the stiffness of the material are used to calculate several important parameters:

Storage Modulus (E'): Represents the elastic portion of the material's response and is a measure of the energy stored during deformation. It is related to the material's stiffness.

Loss Modulus (E''): Represents the viscous portion and is a measure of the energy dissipated as heat during deformation. pbipolymer.com

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). It is a measure of the material's damping capacity.

For PLA, DMA is highly sensitive for determining the glass transition temperature (Tg). At the Tg, there is a sharp drop in the storage modulus (E') and a distinct peak in the tan δ curve, signifying the onset of large-scale molecular motion. pbipolymer.com This provides a more functional assessment of the glass transition compared to DSC, as it relates directly to a change in mechanical properties. pbipolymer.com

Table 3: Viscoelastic Properties of Polylactic Acid (PLA) via DMA

This table outlines the key viscoelastic parameters for Polylactic Acid that are typically measured using Dynamic Mechanical Analysis, providing insight into the material's mechanical behavior across different temperatures.

Parameter Symbol Typical Value/Behavior Significance
Storage Modulus (Glassy Region) E' ~ 2-4 GPa Indicates the stiffness of the material below its glass transition temperature.
Storage Modulus (Rubbery Region) E' Drops significantly Shows the softening of the material above its glass transition temperature. pbipolymer.com

X-ray Diffraction (XRD) for Crystallinity

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. utah.edu It is used to determine the degree of crystallinity in semi-crystalline polymers like PLA by distinguishing between the ordered crystalline regions and the disordered amorphous regions. youtube.com

The principle of XRD is based on Bragg's Law, which describes how X-rays are diffracted by the crystal lattice planes within a material. utah.edu When a beam of X-rays is directed at a sample, the crystalline regions produce sharp, high-intensity diffraction peaks at specific angles due to constructive interference. utah.edu In contrast, the amorphous regions, which lack long-range order, produce a broad, diffuse scatter known as an "amorphous halo." youtube.com

An XRD pattern for semi-crystalline PLA will therefore show sharp peaks superimposed on a broad amorphous halo. researchgate.net The degree of crystallinity can be quantified by analyzing this pattern. One common method involves separating the areas corresponding to the crystalline peaks from the area of the amorphous halo. rsc.org The crystallinity index (CI) is then calculated as the ratio of the area of the crystalline peaks to the total area under the curve (crystalline + amorphous). rsc.org This information is vital as the degree of crystallinity strongly influences PLA's mechanical properties, such as stiffness and strength, as well as its degradation rate. researchgate.net

Titrimetric Methods for Acid Value and Grafting Degree

Titrimetric analysis remains a fundamental and widely employed technique for the quantitative characterization of this compound and its derivatives, particularly in polymeric forms like polylactic acid (PLA). These methods are crucial for determining key chemical properties such as the acid value (AV), which reflects the content of free carboxyl groups, and the grafting degree (Dg), which quantifies the amount of a substance chemically bonded to the main polymer chain.

Acid Value Determination

The acid value is a measure of the free carboxylic acid groups present in a sample and is defined as the mass of potassium hydroxide (B78521) (KOH) in milligrams required to neutralize the free acids in one gram of the substance. iupac.orgfssai.gov.in This parameter is a critical quality indicator, as a higher acid value can suggest a greater extent of hydrolysis or degradation, which impacts the material's properties and stability. researchgate.net

The determination is typically performed through a direct acid-base titration. The procedure involves dissolving a precisely weighed sample in a suitable solvent mixture, commonly neutralized ethanol-toluene or an alcoholic medium, and titrating with a standardized solution of an alkali, such as potassium hydroxide or sodium hydroxide, to a defined endpoint. iupac.orgfssai.gov.inxylemanalytics.com The endpoint is detected using a colorimetric indicator, like phenolphthalein, which changes color in the pH range of 8.3-10, or by potentiometric titration. iupac.orgresearchgate.net

The acid value is calculated using the following formula: Acid Value (mg KOH/g) = (V * N * 56.1) / W Where:

V is the volume of the KOH solution used for the titration (in mL).

N is the normality of the KOH solution.

Stereochemical Control and Chirality in Lactic Anhydride Chemistry

Stereoselective Synthesis of Lactide Isomers (L-, D-, DL-lactide)

Lactide, the cyclic dimer of lactic acid, possesses two chiral centers, leading to three stereoisomers: L-lactide, D-lactide, and meso-lactide. illinois.edunih.gov A racemic mixture of L- and D-lactide is known as DL-lactide. nih.gov The synthesis of these isomers with high optical purity is paramount for producing PLA with desired characteristics.

The production of lactide typically involves a two-step process: the oligomerization of lactic acid followed by a depolymerization of the oligomer to yield the cyclic dimer. mdpi.com The stereochemical integrity of the final lactide is highly dependent on the reaction conditions, including temperature, pressure, and the choice of catalyst. nih.gov

Stereoselective catalysts play a crucial role in producing optically pure lactide while minimizing racemization. Tin octoate (tin(II) 2-ethylhexanoate) is a widely used catalyst in the synthesis of L-lactide due to its stereoselective properties, which help to minimize the formation of D-lactide and meso-lactide. mdpi.com Other metal-based catalysts, such as those involving zinc and aluminum, have also been investigated for their ability to control the stereochemistry during polymerization. illinois.edursc.org For instance, certain aluminum catalysts have shown a preference for the ring-opening polymerization of one lactide enantiomer over the other, enabling a kinetic resolution of racemic lactide. illinois.edu

The synthesis of different PLA microstructures, such as isotactic, heterotactic, and syndiotactic PLA, is achieved through the controlled polymerization of specific lactide isomers. illinois.edunih.gov Isotactic PLA, which is composed of repeating units of the same chirality (either all L or all D), is produced from the polymerization of pure L-lactide or D-lactide, respectively. illinois.edu

Table 1: Overview of Lactide Isomers and their Synthesis

Lactide Isomer Precursor(s) Key Synthesis Aspects Resulting Polymer (Homopolymerization)
L-lactide L-lactic acid Stereoselective catalysts (e.g., tin octoate) are used to minimize racemization. mdpi.com Poly(L-lactide) (PLLA)
D-lactide D-lactic acid Similar synthesis process to L-lactide, starting with the D-enantiomer of lactic acid. Poly(D-lactide) (PDLA)
DL-lactide (rac-lactide) Racemic mixture of L- and D-lactic acid Polymerization of a 50/50 mixture of L- and D-lactide. tandfonline.com Poly(DL-lactide) (PDLLA)
meso-lactide L- and D-lactic acid Contains both L and D stereocenters within the same molecule. illinois.edu -

Impact of Chirality on Polymerization Kinetics and Material Properties

The chirality of the lactide monomer profoundly influences both the kinetics of polymerization and the resulting material properties of the PLA. The stereochemical composition of the monomer stream directly dictates the stereochemical structure of the polymer, as the bonds to the chiral carbons are not broken during polymerization. tandfonline.com

The properties of PLA are highly dependent on its stereochemistry:

Crystallinity: Poly(L-lactide) (PLLA) and Poly(D-lactide) (PDLA), being isotactic, are semi-crystalline polymers. nih.gov In contrast, poly(DL-lactide) (PDLLA), derived from the racemic mixture, is amorphous. tandfonline.com The degree of crystallinity significantly impacts the mechanical properties, thermal stability, and degradation rate of the polymer. mdpi.com Higher crystallinity generally leads to increased stiffness, strength, and heat resistance. mdpi.com

Thermal Properties: PLLA and PDLA typically exhibit a melting temperature (Tm) around 170-180°C. nih.govtandfonline.com The amorphous PDLLA does not have a distinct melting point but does have a glass transition temperature (Tg). tandfonline.com Interestingly, blending PLLA and PDLA can form a stereocomplex (SC-PLA) with a significantly higher melting temperature, up to 50°C higher than the individual homopolymers. nih.gov

Mechanical Properties: The degree of crystallinity directly correlates with the mechanical strength of PLA. mdpi.com Crystalline PLLA and PDLA are generally more rigid and have higher tensile strength compared to the amorphous and more flexible PDLLA.

Degradation Rate: The stereochemistry also influences the degradation behavior of PLA. The rate of hydrolysis can be affected by the crystallinity of the polymer. nih.gov Amorphous regions are more susceptible to water diffusion, which can accelerate the initial stages of hydrolytic degradation. nih.gov However, one study on water-soluble PLA oligomers found no dependence of the hydrolysis rate constants on the chiral composition, suggesting that differences in degradation for bulk polymers may be more related to crystallinity and diffusion phenomena. researchgate.net

Table 2: Impact of Chirality on PLA Properties

Property PLLA / PDLA (Isotactic) PDLLA (Atactic) Stereocomplex (PLLA/PDLA blend)
Crystallinity Semi-crystalline nih.gov Amorphous tandfonline.com Highly crystalline
Melting Temperature (Tm) ~170-180 °C nih.govtandfonline.com None Up to 230 °C mdpi.com
Mechanical Strength High stiffness and strength mdpi.com More flexible, lower strength Enhanced thermal and mechanical properties mdpi.com
Degradation Degradation rate influenced by crystallinity. nih.gov Generally faster degradation due to amorphous nature. Slower degradation due to high crystallinity.

Enantiomeric Purity Assessment in Lactic Acid Derivatives

Ensuring the enantiomeric purity of lactic acid and its derivatives, including lactide, is crucial for producing PLA with consistent and predictable properties. Various analytical techniques are employed to determine the enantiomeric excess (e.e.) of these chiral compounds.

High-performance liquid chromatography (HPLC) is a widely used and powerful technique for separating and quantifying enantiomers. mdpi.comsigmaaldrich.com Chiral stationary phases (CSPs) are employed in HPLC columns to differentiate between the L- and D-enantiomers. mdpi.com For example, the Chiralpak IA column has been shown to be effective for measuring the enantiopurity of lactic acid derivatives. mdpi.com Another approach involves using a "Pirkle"-type stationary phase with a mobile phase containing copper (II) sulfate (B86663). mdpi.com

Another common method involves chiral derivatization followed by gas chromatography-mass spectrometry (GC-MS). researchgate.net In this technique, the lactic acid enantiomers are reacted with a chiral derivatizing agent, such as L-menthol, to form diastereomers. These diastereomeric esters can then be separated and quantified using standard GC-MS methods. researchgate.net

Supercritical fluid chromatography (SFC) coupled with mass spectrometry (SFC-MS) has also been utilized for the direct chiral analysis of liquid crystalline materials derived from lactic acid, allowing for the determination of enantiomeric purity greater than 99.6%. nih.gov

The development of reliable analytical methods is essential for quality control in the synthesis of lactic acid-based materials, as even small amounts of an unwanted enantiomer can significantly alter the properties of the final polymer. nih.gov

Table 3: Methods for Enantiomeric Purity Assessment

Analytical Technique Principle Example Application Reference
Chiral HPLC Separation of enantiomers on a chiral stationary phase. Analysis of 2-nitrobenzyl lactate (B86563) on a Chiralpak IA column. mdpi.com mdpi.com
Chiral Derivatization with GC-MS Conversion of enantiomers into diastereomers, which are then separated by GC. Derivatization with L-menthol and acetyl chloride followed by GC-MS analysis. researchgate.net researchgate.net
Chiral HPLC-MS/MS Chiral separation coupled with tandem mass spectrometry for high sensitivity and specificity. Quantification of L- and D-lactic acid in biological samples using an Astec CHIROBIOTIC R chiral column. sigmaaldrich.com sigmaaldrich.com
Supercritical Fluid Chromatography (SFC) Chiral separation using a supercritical fluid as the mobile phase. Analysis of lactic acid-based chiral liquid crystals. nih.gov nih.gov

Historical Context and Future Research Directions

Evolution of Lactic Acid and Anhydride (B1165640) Chemistry in Polymer Science

The journey of lactic acid and its anhydride derivatives in polymer science is a compelling narrative of scientific discovery and innovation. The story begins in the early 19th century when Pelouze first produced a low molecular weight polymer through the distillation of lactic acid, a process of polycondensation. encyclopedia.pubmdpi.com However, the breakthrough in creating high molecular weight polylactic acid (PLA) came much later. In 1932, Wallace Carothers, a scientist at DuPont renowned for his work on nylon, synthesized PLA by heating lactide, the cyclic di-ester anhydride of lactic acid, under a vacuum. encyclopedia.pubmdpi.compackagingdive.com This method, known as ring-opening polymerization (ROP), marked a pivotal moment in the field. encyclopedia.pub

Despite this advancement, the PLA produced had limitations, such as low molar mass and instability in humid conditions, which restricted its practical applications. encyclopedia.pub For a long time, the high cost of production limited the use of PLA to specialized medical applications. bleher.com A significant leap forward occurred in 1954 when DuPont developed a method to purify the lactide monomer, enabling the synthesis of high molecular weight PLA. encyclopedia.pub This development laid the groundwork for PLA to become a commercially viable polymer.

The most common industrial route to high molecular weight PLA remains the ring-opening polymerization of lactide. wikipedia.org This process typically involves three stages: starting with the polycondensation of aqueous lactic acid to create low-molecular-weight prepolymers, followed by a depolymerization step to form the lactide ring, and finally, the purification and ring-opening polymerization of the lactide. aidic.it Beyond the standard lactide, research has also explored other cyclic anhydrides derived from lactic acid. Notably, lactic acid O-carboxyanhydride (lac-OCA), a five-membered cyclic compound, has been used in academic research. Lac-OCA is more reactive than lactide because its polymerization is driven by the loss of carbon dioxide, with no water as a co-product. wikipedia.org This continuous evolution, from early lab-scale synthesis to advanced polymerization techniques, highlights the enduring importance of lactic anhydride chemistry in the development of sustainable and functional polymers. mdpi.comnih.gov

Challenges and Opportunities in Sustainable Synthesis of this compound Derivatives

The transition towards a bio-based economy presents both significant challenges and profound opportunities for the sustainable synthesis of this compound derivatives, primarily lactide. A major historical challenge has been the high cost associated with producing PLA, which for a long time made it economically uncompetitive with petroleum-based plastics for widespread use. whiteclouds.com While production methods have advanced, cost-effective synthesis remains a key focus.

Challenges:

Feedstock Conversion: A primary challenge lies in the efficient and cost-effective conversion of raw biomass, particularly non-food resources like agricultural waste, into the pure fermentable sugars needed for lactic acid production. a-star.edu.sg The complex chemical composition of these feedstocks can vary with species, location, and climate, complicating processing. scirp.org

Catalyst and Solvent Systems: Many traditional synthesis routes rely on metal catalysts that can be toxic and difficult to remove from the final product. researchgate.net Furthermore, the use of hazardous organic solvents in some processes runs counter to the principles of green chemistry. royalsocietypublishing.org

Opportunities:

Renewable Feedstocks: The greatest opportunity lies in the use of abundant, renewable, and non-food biomass as a starting material. scirp.orgecoware.co.nz Resources like corn starch, sugarcane, and lignocellulosic materials from agricultural waste (e.g., wheat straw, corn stalks) offer a sustainable alternative to fossil fuels. encyclopedia.pubmdpi.com This aligns with green chemistry principles by utilizing renewable feedstocks. tandfonline.com

Biorefinery Integration: The development of integrated biorefineries is a promising path forward. ieabioenergy.comcefic.org These facilities can process biomass into a range of products, including lactic acid for lactide production, alongside biofuels and other valuable chemicals, creating a more economically viable and sustainable system. researchgate.net Futerro's new biorefinery in France, for example, will integrate the entire production process from fermenting locally sourced wheat to producing high-performance PLA, and will even include an on-site recycling facility. cefic.org

Green Chemistry and Biotechnology: There is a significant opportunity to apply green chemistry principles to the entire production chain. This includes developing catalyst-assisted reactions that are more efficient and selective, using environmentally benign solvents like water or ionic liquids, and reducing waste. royalsocietypublishing.org Advances in biotechnology, such as the development of more robust microorganisms for fermentation, can improve yields and process efficiency. a-star.edu.sgnih.gov The use of enzymes as catalysts in polymerization processes is also an active area of research. royalsocietypublishing.org

Emerging Trends in Catalyst Design for Anhydride-Mediated Reactions

Catalyst design is at the forefront of innovation in anhydride-mediated reactions, particularly the ring-opening polymerization (ROP) of lactide and the ring-opening copolymerization (ROCOP) of epoxides and other anhydrides. The field is rapidly moving away from traditional catalysts toward more sustainable, efficient, and selective systems.

Historically, tin-based catalysts, especially stannous octoate (Sn(Oct)₂), have been widely used for lactide ROP due to their effectiveness. aidic.itrsc.org However, the toxicity of residual tin in the final polymer is a significant concern, particularly for biomedical applications. rsc.orgfrontiersin.org This has spurred the development of several new classes of catalysts.

Key Emerging Trends:

Organocatalysis (Metal-Free Catalysis): This is one of the most significant trends, offering a powerful alternative to metal-based systems. acs.org

Nucleophilic Catalysts: 4-dimethylaminopyridine (B28879) (DMAP) was among the first organocatalysts used for lactide ROP. rsc.orgacs.org N-heterocyclic carbenes (NHCs) have also emerged as highly active catalysts that can be used in various solvents. academie-sciences.fr

Bifunctional Catalysts: Catalysts combining a hydrogen-bond donor (like thiourea) and a hydrogen-bond acceptor (like a tertiary amine) have shown excellent control over polymerization by simultaneously activating the monomer and the initiator. acs.org

Biologically Benign Metal Catalysts: Research is focused on developing catalysts based on metals with lower toxicity than tin, such as iron, zirconium, and aluminum.

Iron-based catalysts , like ferrous acetate (B1210297) (Fe(OAc)₂), have been explored for ROP, with studies showing that the presence of amides as non-polymerizable adjuncts can enable polymerization at lower temperatures and reduce side reactions. frontiersin.org

Zirconium(IV) and other Group 4 metal complexes are being investigated for epoxide/anhydride ROCOP. nih.govacs.org A recently developed Zr(IV) catalyst demonstrated unusual selectivity, producing polymers with a novel ABB sequence (two epoxide units for every one anhydride unit), contrasting with the typical AB alternating sequence. nih.govresearchgate.net

Heterodinuclear Catalysts: These systems, which feature two different metal centers within a single complex, have shown exceptional activity for ROCOP of epoxides with CO₂ or anhydrides. acs.org For example, Al(III)K(I) complexes are highly effective for epoxide/anhydride copolymerization and are active even at very low catalyst loadings, a significant advantage over many traditional systems. acs.org

Switchable Catalysis: This approach uses a single catalyst to polymerize a mixture of different monomers, such as epoxides, anhydrides, and lactones, in one reactor. nih.gov A recent study demonstrated that a tin(II) catalyst can perform switchable polymerization with commercially available monomers (propylene oxide, maleic anhydride, and L-lactide) to create novel copolymers that can act as toughening agents for PLA. nih.gov

The table below summarizes some of the key catalyst types being explored for anhydride-mediated reactions.

Catalyst ClassExamplesKey Features & Research Findings
Traditional Metal Catalysts Stannous octoate (Sn(Oct)₂)Effective and widely used for lactide ROP, but raises toxicity concerns due to metal residues. researchgate.netrsc.org
Organocatalysts (Metal-Free) 4-dimethylaminopyridine (DMAP), N-heterocyclic carbenes (NHCs), Thiourea-amine catalystsAvoids metal contamination; offers good control over polymerization. rsc.orgacs.org NHCs show high activity. academie-sciences.fr
Benign Metal Catalysts Iron(II) acetate (Fe(OAc)₂), Zirconium(IV) complexesLess toxic alternatives to tin. Fe(OAc)₂ ROP can be enhanced with amide adjuncts. frontiersin.org Zr(IV) catalysts show novel selectivity in ROCOP. nih.govacs.org
Heterodinuclear Catalysts Al(III)K(I) complexesExceptionally high activity and tolerance for low loadings in epoxide/anhydride ROCOP. acs.org

Interdisciplinary Research Frontiers in this compound Applications and Computational Chemistry

The field of this compound chemistry is increasingly defined by interdisciplinary research, bridging polymer science with biomedical engineering, materials science, and computational chemistry. This synergy is unlocking novel applications and providing a deeper fundamental understanding of reaction mechanisms.

Frontiers in Applications:

Biomedical Engineering: Beyond its traditional use, PLA derived from lactide is a cornerstone of biomedical innovation. Its biocompatibility and biodegradability make it ideal for drug delivery systems, where it can be formulated into nanoparticles or hydrogels for the controlled release of therapeutic agents. rsc.orgmdpi.com It is also extensively used in tissue engineering as a scaffold material to support cell growth and tissue regeneration, and in implantable medical devices like sutures and stents. encyclopedia.pubaidic.it

Advanced Materials: Research is actively exploring the modification of PLA by grafting other anhydride derivatives onto its backbone to enhance its properties. For instance, grafting itaconic anhydride onto PLA via radical methods can significantly improve mechanical properties like tensile strength and thermal stability. alfa-chemistry.com Similarly, reacting PLA with succinic anhydride can create new graft-polymers with unique characteristics. mdpi.com These modified polymers have potential applications in advanced packaging and durable bioplastics. alfa-chemistry.commdpi.com Lactic acid-based elastomers, synthesized through polycondensation and functionalized with anhydrides like methacrylic anhydride, are being developed as sustainable alternatives to fossil-based elastomers and as toughening agents for brittle PLA. diva-portal.org

Frontiers in Computational Chemistry:

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of anhydride-mediated reactions.

Mechanism Elucidation: Computational studies have been crucial in settling mechanistic debates. For example, DFT calculations have investigated whether nucleophilic attacks on anhydrides proceed through a concerted S_N2-type mechanism or via a traditional tetrahedral intermediate. acs.org This fundamental insight is vital for designing more efficient synthetic routes.

Catalyst Design and Optimization: DFT is widely used to model the ring-opening polymerization of cyclic esters like lactide. researchgate.net These studies help researchers understand how different catalysts, including organocatalysts and metal complexes, activate monomers and initiate polymerization. researchgate.netwalshmedicalmedia.com For instance, computational models can predict the energy barriers for different reaction pathways, explaining why a particular catalyst is more active or selective than another. researchgate.net This knowledge accelerates the rational design of new, more effective catalysts. researchgate.net

Enzyme Mechanism Studies: Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed to study the reaction mechanisms of enzymes that interact with lactic acid derivatives. These computational models can simulate the complex environment of an enzyme's active site, providing insights into how the enzyme binds to its substrate and catalyzes a specific chemical transformation. nih.gov

This interplay between experimental application and computational investigation is pushing the boundaries of what is possible with this compound-based materials, paving the way for more sustainable and high-performance products.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing lactic anhydride while minimizing dimerization?

  • Answer : this compound synthesis often involves reacting lactic acid with acetic anhydride under controlled conditions. A continuous distillation setup with negative pressure (5–200 mbar) is critical to evaporate acetic acid and prevent lactic acid dimerization, which occurs at high temperatures or concentrations. Maintaining a molar ratio of acetic anhydride to lactic acid between 1.01–1.5 and using a multi-reactor system with dedicated reaction and evaporation sections improves yield and purity .

Q. How is this compound characterized to confirm its structural integrity post-synthesis?

  • Answer : Infrared spectroscopy (IR) is standard for verifying the identity of this compound by detecting characteristic carbonyl and ester linkages. Vapor density measurements validate molecular weight, while thermal analysis (e.g., DSC) determines melting points (51–54°C) and checks for impurities like unreacted monomers or dimers .

Q. What role does this compound play in modifying biopolymers like poly(lactic acid) (PLA)?

  • Answer : this compound derivatives, such as maleic anhydride-grafted PLA, act as compatibilizers in polymer blends. The grafting process involves reactive extrusion with peroxides, where anhydride groups form covalent bonds with hydroxyl groups on natural fibers, enhancing mechanical properties (e.g., tensile strength) and thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize grafting efficiency of maleic anhydride onto PLA?

  • Answer : A factorial experimental design (e.g., 2² design) is recommended, varying monomer and peroxide concentrations. For example, maleic anhydride (1–5 wt%) and dicumyl peroxide (0.1–0.5 wt%) are tested. Grafting efficiency is quantified via titration of free acid groups, while gel permeation chromatography (GPC) tracks PLA degradation. Optimal conditions balance grafting yield with minimal chain scission .

Q. What analytical approaches resolve contradictions in mechanical data for PLA composites modified with this compound derivatives?

  • Answer : Contradictions often arise from uneven grafting or phase separation. Atomic force microscopy (AFM) or SEM can visualize morphology, while dynamic mechanical analysis (DMA) correlates storage modulus with interfacial adhesion. Statistical tools like ANOVA identify significant variables (e.g., mixing time, temperature) affecting reproducibility .

Q. How do competing reaction pathways (e.g., hydrolysis vs. acetylation) impact this compound synthesis efficiency?

  • Answer : Hydrolysis of acetic anhydride consumes reactants, reducing yield. Kinetic studies using in-situ FTIR or NMR monitor reaction progress. For example, maintaining anhydrous conditions via azeotropic distillation and limiting water content (<60% in lactic acid feed) suppresses hydrolysis, favoring acetylation .

Q. What advanced techniques validate the environmental stability of this compound-based materials?

  • Answer : Accelerated aging tests (e.g., 70°C/75% RH for 28 days) combined with mass loss measurements and SEC analysis track hydrolytic degradation. XPS or ATR-FTIR identifies surface oxidation, while rheological studies assess melt stability under shear, critical for biomedical applications .

Methodological Guidelines

  • Experimental Design : Use factorial designs to isolate variables (e.g., pressure, molar ratios) in synthesis .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to interpret spectral or mechanical datasets .
  • Reproducibility : Document parameters (e.g., vacuum levels, stirring rates) exhaustively to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.